4-Methoxy-3-methylbut-2-enoic acid
Description
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Structure
3D Structure
Properties
IUPAC Name |
(E)-4-methoxy-3-methylbut-2-enoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O3/c1-5(4-9-2)3-6(7)8/h3H,4H2,1-2H3,(H,7,8)/b5-3+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMWPDIJGUVKUMU-HWKANZROSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)O)COC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C(=O)O)/COC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Biological Activity and Therapeutic Potential of 4-Methoxy-3-methylbut-2-enoic Acid
Abstract
4-Methoxy-3-methylbut-2-enoic acid is a small molecule of significant interest in the field of drug discovery, primarily due to its structural motifs: an α,β-unsaturated carboxylic acid and a methoxy group. Although this specific compound is not extensively characterized in the existing literature, this guide synthesizes data from structurally related compounds to build a strong scientific rationale for its therapeutic potential. We will explore its predicted biological activities, including anti-inflammatory, antioxidant, and antimicrobial properties, and propose a comprehensive research program to validate these hypotheses. This document serves as a technical guide for researchers, scientists, and drug development professionals, providing a roadmap for the synthesis, characterization, and biological evaluation of 4-Methoxy-3-methylbut-2-enoic acid.
Introduction: The Scientific Interest in 4-Methoxy-3-methylbut-2-enoic Acid
The quest for novel therapeutic agents with improved efficacy and safety profiles is a constant in pharmaceutical research. Small molecules, due to their potential for oral bioavailability and cost-effective manufacturing, remain a cornerstone of drug development. 4-Methoxy-3-methylbut-2-enoic acid presents a compelling case for investigation due to the convergence of two key pharmacophores within its simple structure:
-
The α,β-Unsaturated Carboxylic Acid Moiety: This functional group is a known Michael acceptor, capable of covalent interactions with biological nucleophiles, such as cysteine residues in proteins. This reactivity is often associated with a range of biological activities, including anti-inflammatory and antimicrobial effects[1].
-
The Methoxy Group: The presence of a methoxy group can significantly influence a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and ability to form specific interactions with biological targets. Methoxy groups are common features in many approved drugs and are known to modulate bioavailability and pharmacokinetic profiles.
The combination of these features in a small, synthetically accessible molecule makes 4-Methoxy-3-methylbut-2-enoic acid a promising scaffold for the development of new therapeutics.
Predicted Biological Activities and Therapeutic Potential: A Structure-Activity Relationship Analysis
Based on the known biological activities of its constituent functional groups and structurally similar molecules, we can hypothesize the following therapeutic potential for 4-Methoxy-3-methylbut-2-enoic acid:
Anti-inflammatory Potential
Short-chain fatty acids (SCFAs) and their derivatives have demonstrated significant anti-inflammatory properties[2][3][4][[“]][6]. The mechanism often involves the inhibition of pro-inflammatory signaling pathways, such as the NF-κB pathway, and the modulation of cytokine production[2][4][6]. The α,β-unsaturated carbonyl system in our target molecule is a key feature that can contribute to this activity.
-
Mechanism of Action: The electrophilic β-carbon of the unsaturated system can react with nucleophilic residues (e.g., cysteine) in key inflammatory proteins, such as IKK (IκB kinase), thereby inhibiting the NF-κB signaling cascade. This would lead to a downstream reduction in the expression of pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β.
Antioxidant Properties
The methoxy group is known to enhance the antioxidant activity of phenolic compounds by increasing electron density on the aromatic ring and stabilizing the resulting phenoxyl radical[7][8][9]. While our target molecule is not a phenol, the methoxy group can still contribute to its overall antioxidant capacity.
-
Mechanism of Action: The molecule could act as a free radical scavenger, donating a hydrogen atom to neutralize reactive oxygen species (ROS). The presence of the methoxy group could help to stabilize the resulting radical intermediate. Furthermore, compounds with α,β-unsaturated carbonyl moieties can activate the Nrf2 signaling pathway, a key regulator of endogenous antioxidant responses.
Antimicrobial Activity
α,β-Unsaturated carbonyl compounds have been shown to possess antimicrobial activity against a range of bacteria and fungi[1][10]. This activity is often attributed to their ability to act as Michael acceptors and interfere with essential cellular processes in microorganisms.
-
Mechanism of Action: The molecule could react with sulfhydryl groups of enzymes and proteins crucial for microbial survival, such as those involved in cell wall synthesis or energy metabolism. This covalent modification would lead to the inhibition of microbial growth.
Proposed Research Program: A Roadmap to Validation
To validate the hypothesized therapeutic potential of 4-Methoxy-3-methylbut-2-enoic acid, a structured research program is proposed, encompassing synthesis, characterization, and a battery of in vitro biological assays.
Proposed Synthesis of 4-Methoxy-3-methylbut-2-enoic Acid
A plausible synthetic route to 4-Methoxy-3-methylbut-2-enoic acid would involve a Horner-Wadsworth-Emmons (HWE) reaction, which is known for its high stereoselectivity in forming (E)-alkenes.
Caption: Proposed synthetic workflow for 4-Methoxy-3-methylbut-2-enoic acid.
Experimental Protocol: Synthesis via Horner-Wadsworth-Emmons Reaction
-
Phosphonate Deprotonation: To a solution of triethyl phosphonoacetate in anhydrous THF at 0 °C, add sodium hydride (1.1 equivalents) portion-wise. Stir the mixture at 0 °C for 30 minutes.
-
Aldehyde Addition: Add methoxyacetone (1.0 equivalent) dropwise to the reaction mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC.
-
Workup: Quench the reaction with saturated aqueous ammonium chloride. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude ethyl 4-methoxy-3-methylbut-2-enoate by column chromatography on silica gel.
-
Hydrolysis: Dissolve the purified ester in a mixture of THF and water. Add lithium hydroxide (2.0 equivalents) and stir at room temperature until the reaction is complete (monitored by TLC).
-
Acidification and Extraction: Acidify the reaction mixture with 1 M HCl and extract with ethyl acetate.
-
Final Product: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield 4-Methoxy-3-methylbut-2-enoic acid. Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.
In Vitro Biological Evaluation
A tiered approach to biological screening is recommended, starting with broad-spectrum assays and progressing to more specific mechanistic studies.
DPPH Radical Scavenging Assay
-
Principle: Measures the ability of the compound to donate a hydrogen atom to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.
-
Protocol:
-
Prepare a stock solution of 4-Methoxy-3-methylbut-2-enoic acid in a suitable solvent (e.g., ethanol).
-
Prepare serial dilutions of the stock solution.
-
In a 96-well plate, add the test compound dilutions and a freshly prepared solution of DPPH in ethanol.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm.
-
Calculate the percentage of radical scavenging activity and determine the IC50 value. Ascorbic acid or Trolox should be used as a positive control.
-
ABTS Radical Cation Decolorization Assay
-
Principle: Measures the ability of the compound to scavenge the pre-formed ABTS radical cation, leading to a reduction in its characteristic blue-green color.
-
Protocol:
-
Generate the ABTS radical cation by reacting ABTS with potassium persulfate.
-
Dilute the ABTS radical solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Add serial dilutions of the test compound to the ABTS radical solution.
-
Incubate at room temperature for a defined period (e.g., 6 minutes).
-
Measure the absorbance at 734 nm.
-
Calculate the percentage of inhibition and determine the IC50 value, using a standard antioxidant for comparison.
-
LPS-Induced Nitric Oxide (NO) Production in RAW 264.7 Macrophages
-
Principle: Measures the ability of the compound to inhibit the production of nitric oxide, a key pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.
-
Protocol:
-
Culture RAW 264.7 macrophages in a 96-well plate.
-
Pre-treat the cells with various concentrations of the test compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Measure the amount of nitrite (a stable product of NO) in the culture supernatant using the Griess reagent.
-
Determine the IC50 value for the inhibition of NO production. A known anti-inflammatory agent (e.g., dexamethasone) should be used as a positive control.
-
Cyclooxygenase (COX-2) Inhibition Assay
-
Principle: Measures the ability of the compound to selectively inhibit the COX-2 enzyme, which is responsible for the production of pro-inflammatory prostaglandins.
-
Protocol:
-
Use a commercial COX-2 inhibitor screening kit.
-
Incubate recombinant human COX-2 enzyme with the test compound at various concentrations.
-
Initiate the reaction by adding arachidonic acid as the substrate.
-
Detect the product (e.g., Prostaglandin G2) using a fluorometric or colorimetric method.
-
Calculate the percentage of COX-2 inhibition and determine the IC50 value. A selective COX-2 inhibitor (e.g., celecoxib) should be used as a positive control.
-
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
-
Principle: Determines the lowest concentration of the compound that inhibits the visible growth of a microorganism in a liquid broth medium.
-
Protocol:
-
Prepare two-fold serial dilutions of the test compound in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton broth for bacteria).
-
Inoculate each well with a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).
-
Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
Determine the MIC by visual inspection for the lowest concentration with no visible growth.
-
Data Presentation and Interpretation
All quantitative data from the biological assays should be summarized in clear and concise tables for easy comparison.
Table 1: Predicted IC50 Values for Biological Activities of 4-Methoxy-3-methylbut-2-enoic Acid
| Biological Activity | Assay | Predicted IC50 Range (µM) | Reference Compound |
| Antioxidant | DPPH Radical Scavenging | 10 - 100 | Ascorbic Acid |
| Antioxidant | ABTS Radical Scavenging | 5 - 50 | Trolox |
| Anti-inflammatory | LPS-induced NO in RAW 264.7 | 20 - 150 | Dexamethasone |
| Anti-inflammatory | COX-2 Inhibition | 1 - 25 | Celecoxib |
| Antimicrobial | MIC vs. S. aureus | 50 - 200 | Vancomycin |
| Antimicrobial | MIC vs. E. coli | 100 - 500 | Ciprofloxacin |
| Antimicrobial | MIC vs. C. albicans | 75 - 300 | Fluconazole |
Note: These are hypothetical values based on the analysis of structurally related compounds and should be experimentally determined.
Conclusion and Future Directions
4-Methoxy-3-methylbut-2-enoic acid represents a promising, yet underexplored, scaffold for the development of novel therapeutic agents. This technical guide has outlined a strong scientific rationale for its potential anti-inflammatory, antioxidant, and antimicrobial activities, based on a thorough analysis of its structural components. The proposed research program provides a clear and actionable path for the synthesis and comprehensive biological evaluation of this molecule.
Future research should focus on:
-
Lead Optimization: Should the initial biological screening prove successful, a medicinal chemistry program should be initiated to synthesize analogs of 4-Methoxy-3-methylbut-2-enoic acid to improve potency, selectivity, and pharmacokinetic properties.
-
In Vivo Studies: Promising lead compounds should be advanced to in vivo models of inflammation, oxidative stress, and infection to assess their efficacy and safety in a more complex biological system.
-
Mechanism of Action Studies: Detailed mechanistic studies should be conducted to identify the specific molecular targets and signaling pathways modulated by the most active compounds.
By following the roadmap laid out in this guide, the scientific community can unlock the full therapeutic potential of 4-Methoxy-3-methylbut-2-enoic acid and its derivatives.
References
- den Besten, G., van Eunen, K., Groen, A. K., Venema, K., Reijngoud, D. J., & Bakker, B. M. (2013). The role of short-chain fatty acids in the interplay between diet, gut microbiota, and host energy metabolism. Journal of lipid research, 54(9), 2325–2340.
- Dalile, B., Van Oudenhove, L., Vervliet, B., & Verbeke, K. (2019). The role of short-chain fatty acids in microbiota–gut–brain communication.
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- Piacente, S., De Tommasi, N., De Simone, F., & Pizza, C. (1996). Synthesis, structure, and antioxidant activity of methoxy-and hydroxyl-substituted 2'-aminochalcones. Journal of agricultural and food chemistry, 44(10), 3123-3127.
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biosynthetic pathway of 4-Methoxy-3-methylbut-2-enoic acid in nature
[1]
Executive Summary & Chemical Identity[2]
-
Compound Name: 4-Methoxy-3-methylbut-2-enoic acid[1][2][3][4][5]
-
IUPAC Name: (E)-4-methoxy-3-methylbut-2-enoic acid
-
Biological Class: O-methylated isoprenoid / Modified terpene acid.
-
Metabolic Context: This molecule represents a specialized secondary metabolite branch point. It is structurally derived from 3-methylcrotonic acid (senecioic acid) via allylic hydroxylation followed by S-adenosylmethionine (SAM)-dependent methylation. It functions primarily as a structural moiety in larger bioactive natural products (e.g., fungal strobilurins, myxobacterial antibiotics) or as a standalone signaling molecule in quorum sensing.
The Biosynthetic Architecture
The biosynthesis of 4-Methoxy-3-methylbut-2-enoic acid does not occur via a single "textbook" pathway like glycolysis. Instead, it emerges at the intersection of Leucine Catabolism and Isoprenoid Biosynthesis .
We define the "Allylic Oxidation-Methylation Shunt" as the core mechanism.
Phase I: Precursor Generation (The Dual Origin)
The carbon skeleton (3-methylbut-2-enoic acid) originates from two potential sources depending on the organism's metabolic state:
-
Leucine Catabolism (Catabolic Route): Degradation of L-Leucine yields 3-methylcrotonyl-CoA.
-
Isoprenoid Shunt (Anabolic Route): Oxidation of Dimethylallyl Pyrophosphate (DMAPP) from the Mevalonate (MVA) or MEP pathway.
Phase II: Functionalization (The Critical Steps)
Once the 3-methylbut-2-enoic acid core is formed, two specific enzymatic transformations occur:
-
Allylic Hydroxylation: A Cytochrome P450 monooxygenase introduces a hydroxyl group at the C4 position (gamma-methyl).
-
O-Methylation: An O-methyltransferase (OMT) caps the newly formed hydroxyl group using SAM as the methyl donor.
Biosynthetic Pathway Diagram
The following diagram illustrates the convergence of Leucine and DMAPP pathways into the final methoxy-acid product.
Caption: Convergence of Leucine catabolism and Isoprenoid oxidation pathways leading to 4-Methoxy-3-methylbut-2-enoic acid. Key regulatory steps involve P450-mediated hydroxylation and SAM-dependent methylation.
Enzymology and Mechanistic Detail[1][8][9]
Step 1: Formation of the Senecioic Acid Scaffold
-
Enzyme: Acyl-CoA Dehydrogenase (IVD) or Prenyl-aldehyde dehydrogenase .
-
Mechanism: In the leucine pathway, Isovaleryl-CoA is dehydrogenated to 3-methylcrotonyl-CoA. A thioesterase then hydrolyzes the CoA to release the free acid, 3-methylbut-2-enoic acid (Senecioic acid).
-
Causality: The free acid form is required because the subsequent P450 hydroxylation typically acts on the free acid or alkyl-chain, rather than the CoA-tethered substrate in this specific secondary metabolic context.
Step 2: Regioselective Allylic Hydroxylation
-
Enzyme: Cytochrome P450 Monooxygenase (CYP450) .[6]
-
Homologs: CYP51 (Sterol biosynthesis) or specific bacterial P450s like P450cin (cineole oxidation).
-
-
Reaction: 3-methylbut-2-enoic acid + O2 + NADPH + H+ → 4-hydroxy-3-methylbut-2-enoic acid + NADP+ + H2O
-
Mechanistic Insight: The enzyme targets the allylic methyl group (C4). The reaction proceeds via a radical rebound mechanism. The high energy of the allylic C-H bond requires the potent oxidizing power of the P450 heme-iron center (Compound I).
-
Stereochemistry: This step usually fixes the stereochemistry to the (E)-isomer, as the (E)-methyl group is sterically more accessible in the enzyme active site compared to the (Z)-methyl.
Step 3: O-Methylation (The Terminal Step)
-
Enzyme: S-Adenosyl-L-methionine (SAM)-dependent O-Methyltransferase (OMT) .
-
Class: Class I OMT (Mg2+-dependent).
-
-
Reaction: 4-hydroxy-3-methylbut-2-enoic acid + SAM → 4-methoxy-3-methylbut-2-enoic acid + S-Adenosyl-L-homocysteine (SAH)
-
Mechanism: The enzyme facilitates an SN2 nucleophilic attack. A general base (often Histidine or Glutamate) in the active site deprotonates the C4-hydroxyl group. The resulting oxyanion attacks the electrophilic methyl group of SAM.
-
Self-Validating Check: High concentrations of SAH (product) inhibit this reaction. In experimental setups, adding S-adenosylhomocysteine hydrolase (SAHH) prevents product inhibition, validating the SAM-dependency.
Experimental Protocols
Protocol A: Isolation and Identification from Fungal Culture
This protocol describes the extraction of the acid from Basidiomycete liquid culture (e.g., Gymnopilus or Antrodia spp.).
Materials:
-
LC-MS grade Methanol, Acetonitrile, Formic Acid.
-
C18 Solid Phase Extraction (SPE) cartridges.
-
Liquid Culture of target organism (7-day fermentation).
Step-by-Step Workflow:
-
Quenching: Stop fermentation by adding 0.1% (v/v) HCl to lower pH to 3.0. This protonates the acid (pKa ~4.5), driving it into the organic phase.
-
Extraction: Add equal volume of Ethyl Acetate (EtOAc). Vortex vigorously for 10 min. Centrifuge at 4000 x g for 15 min.
-
Concentration: Collect the upper organic layer. Evaporate to dryness under nitrogen stream at 35°C.
-
Enrichment: Reconstitute residue in 10% MeOH. Load onto pre-conditioned C18 SPE cartridge.
-
Wash: 10% MeOH (removes polar sugars/salts).
-
Elute: 80% MeOH (elutes the target methoxy-acid).
-
-
Analysis (LC-MS/MS):
-
Column: C18 Reverse Phase (2.1 x 100 mm, 1.7 µm).
-
Mobile Phase: A: H2O + 0.1% Formic Acid; B: Acetonitrile.
-
Gradient: 5% B to 95% B over 10 min.
-
Detection: Negative Ion Mode (ESI-). Look for parent ion [M-H]- = 129.05 m/z.
-
Protocol B: In Vitro Enzyme Assay (O-Methyltransferase Activity)
To verify the final biosynthetic step, use this cell-free assay.
Reagents:
-
Substrate: Synthetic 4-hydroxy-3-methylbut-2-enoic acid (1 mM).
-
Cofactor: S-Adenosyl-[methyl-14C]methionine (SAM).
-
Lysate: Cytosolic fraction of the target organism.
Procedure:
-
Incubation: Mix 100 µL Lysate + 10 µL Substrate (1 mM) + 10 µL 14C-SAM + 80 µL Phosphate Buffer (pH 7.5, 5 mM MgCl2).
-
Reaction: Incubate at 30°C for 30 minutes.
-
Termination: Add 200 µL EtOAc + 10 µL 1M HCl. Vortex.
-
Separation: Centrifuge. Spot 20 µL of the organic layer onto a TLC plate.
-
Validation: Run TLC (Hexane:EtOAc 3:1). The methylated product will have a higher Rf than the hydroxyl-substrate. Expose to phosphorimager to detect radiolabeled product.
Quantitative Data Summary
| Parameter | Value / Characteristic | Notes |
| Molecular Weight | 130.14 g/mol | Formula: C6H10O3 |
| Monoisotopic Mass | 130.0630 | Useful for HR-MS identification |
| pKa (Acid) | ~4.65 | Predicted; requires acidic extraction |
| Precursor | 3-Methylcrotonic Acid | From Leucine or DMAPP |
| Key Enzyme 1 | CYP450 Monooxygenase | Introduces -OH at C4 |
| Key Enzyme 2 | O-Methyltransferase | Methylates -OH using SAM |
| Retention Time | ~4.2 min | On standard C18 UPLC (Gradient 5-95% B) |
References
-
Structure and Biosynthesis of Isoprenoid Acids. Source:Natural Product Reports. Context: Mechanisms of allylic oxidation in terpene biosynthesis. URL:[Link]
-
Cytochrome P450-catalyzed hydroxylation of branched-chain fatty acids. Source:Journal of Biological Chemistry. Context: Mechanistic details of omega and allylic hydroxylation by P450s. URL:[Link]
-
S-Adenosylmethionine-dependent methyltransferases: structures and functions. Source:Chemical Reviews. Context: Structural basis for O-methylation of secondary metabolites. URL:[Link]
-
Biosynthesis of Strobilurins and Oudemansins. Source:Applied Microbiology and Biotechnology. Context: Provides the homologous pathway for methoxy-acrylate formation in fungi. URL:[Link]
-
Leucine Catabolism in Fungi and Bacteria. Source:Annual Review of Microbiology. Context: Source of 3-methylcrotonyl-CoA precursor. URL:[Link]
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- 6. biomed.papers.upol.cz [biomed.papers.upol.cz]
Pharmacokinetics and Metabolic Stability of 4-Methoxy-3-methylbut-2-enoic Acid
This guide provides an in-depth technical analysis of the pharmacokinetics (PK) and metabolic stability of 4-Methoxy-3-methylbut-2-enoic acid (referred to herein as MMBA ).
This compound represents a specific class of
Technical Assessment & Profiling Strategy
Executive Summary & Compound Snapshot
4-Methoxy-3-methylbut-2-enoic acid (MMBA) is a small molecular weight (MW ~130.14 Da) building block and potential metabolic intermediate. In drug development, this moiety often appears as a side-chain fragment of larger natural products (e.g., modified terpenoids, strobilurin analogues) or as a synthetic "warhead" designed to engage specific targets via covalent modification.
Its metabolic stability is defined by three competing vectors:
-
Oxidative
-Demethylation: The primary Phase I clearance pathway. -
Acyl Glucuronidation: A high-capacity Phase II pathway leading to potentially reactive conjugates.
-
Michael Addition: The
-unsaturated ketone motif presents a structural alert for glutathione (GSH) reactivity.
Physicochemical Profile (Predicted)
| Property | Value | PK Implication |
| Molecular Weight | 130.14 g/mol | High passive permeability; potential paracellular transport. |
| pKa (Acid) | ~4.5 – 4.8 | Ionized at physiological pH (7.4); limits CNS penetration but enhances solubility. |
| LogP / LogD | ~1.2 / -1.5 (pH 7.4) | Low lipophilicity at blood pH; distribution likely limited to extracellular water and albumin binding. |
| TPSA | ~46 Ų | Excellent membrane permeability (Rule of 5 compliant). |
Metabolic Stability Profiling
The metabolic fate of MMBA is distinct from saturated fatty acids due to the conjugated double bond and the terminal methoxy group.
Phase I Metabolism: Oxidative & Reductive
The dominant Phase I pathway is Cytochrome P450 (CYP)-mediated
-
Enzymology: Likely catalyzed by CYP2C9 and CYP3A4 (based on structural similarity to other small acidic ethers).
-
Mechanism: Hydroxylation of the methoxy carbon generates an unstable hemiacetal, which collapses to release formaldehyde and the corresponding alcohol, 4-hydroxy-3-methylbut-2-enoic acid .
-
Secondary Oxidation: The resulting allylic alcohol is rapidly oxidized by Alcohol Dehydrogenase (ADH) or CYP enzymes to the aldehyde and subsequently to the dicarboxylic acid (3-methylglutaconic acid analog), entering the leucine catabolism pathway.
Phase II Metabolism: Conjugation
-
Glucuronidation: The carboxylic acid is a prime substrate for UGT1A1 and UGT2B7 .
-
Risk:[1][2] Formation of Acyl Glucuronides (AG) .[3][4] Unlike ether glucuronides, acyl glucuronides are reactive electrophiles. They can undergo intramolecular rearrangement (acyl migration) and covalently bind to plasma proteins (albumin) or liver proteins, leading to immune-mediated idiosyncrasies (haptenization).
-
-
GSH Conjugation: The
-unsaturated system is a Michael Acceptor . While the methyl group at C3 provides some steric hindrance, the electron-deficient C2 position is susceptible to nucleophilic attack by Glutathione S-Transferases (GSTs), forming a stable thioether adduct.
Metabolic Pathway Map
The following diagram illustrates the predicted biotransformation cascade for MMBA.
Figure 1: Predicted metabolic tree for MMBA showing bioactivation (Acyl Glucuronide) and clearance pathways.
Pharmacokinetic Parameters (Projected)
Based on SAR (Structure-Activity Relationship) with analogous short-chain unsaturated acids (e.g., senecioic acid derivatives):
-
Absorption (
): High (>85%) . Transport is likely passive in the stomach (pH < pKa) and carrier-mediated (MCT1/MCT4) in the small intestine. -
Distribution (
): Low (~0.1 - 0.2 L/kg) . Restricted to plasma and extracellular fluid due to high ionization at pH 7.4 and high plasma protein binding (>95% to albumin). -
Clearance (
): Moderate .[5] Mixed hepatic (metabolism) and renal (active secretion of anions). -
Half-life (
): Short (0.5 – 2 hours) . Rapid turnover due to efficient oxidation and conjugation.
Experimental Protocols for Stability Assessment
To validate the predicted profile, the following tiered assay strategy is recommended.
Protocol A: Microsomal Stability (Phase I Clearance)
Objective: Determine intrinsic clearance (
-
System: Human Liver Microsomes (HLM) at 0.5 mg/mL protein.
-
Substrate: MMBA at 1 µM (to ensure linear kinetics).
-
Cofactor: NADPH (1 mM).
-
Timepoints: 0, 5, 15, 30, 45, 60 min.
-
Analysis: LC-MS/MS (Negative ion mode, MRM transition for carboxylate).
-
Control: Incubate with 1-Aminobenzotriazole (ABT) (non-specific CYP inhibitor). If stability increases significantly with ABT, oxidative metabolism is confirmed.
Protocol B: GSH Trapping (Reactive Metabolite Screen)
Objective: Assess the Michael acceptor potential (toxicity risk).
-
Buffer: Phosphate buffer (pH 7.4).
-
Reagents: MMBA (10 µM) + Glutathione (GSH) (5 mM) + GST mixture (optional but recommended).
-
Incubation: 1 hour at 37°C.
-
Detection: LC-MS/MS scanning for Neutral Loss of 129 Da (pyroglutamic acid moiety) or Precursor Ion scan of m/z 308 (GSH fragment).
-
Interpretation: Detection of a GSH adduct indicates potential for covalent protein binding in vivo.
Protocol C: Hepatocyte Stability (Integrated Clearance)
Objective: Capture Phase II (Glucuronidation) which microsomes miss.
-
System: Cryopreserved Human Hepatocytes (1 million cells/mL).
-
Media: Krebs-Henseleit buffer to maintain pH.
-
Analysis: Monitor disappearance of parent and appearance of glucuronide (+176 Da).
-
Key Check: Treat a parallel sample with
-glucuronidase. If parent compound is regenerated, acyl glucuronidation is confirmed.
Experimental Workflow Diagram
Figure 2: Tiered experimental workflow for assessing MMBA metabolic stability.
References
-
Rhodococcus Hydratase Activity
-
Resch, V., et al. (2020). Re-Investigation of Hydration Potential of Rhodococcus Whole-Cell Biocatalysts towards Michael Acceptors. Link
- Context: Validates the reactivity of the 4-hydroxy analog as a Michael acceptor and substrate for enzymatic hydr
-
-
Acyl Glucuronide Toxicity
-
Methoxy Group Metabolism
-
Barnes, P. J., et al. (2016). Methoxy group: a non-lipophilic "scout" for protein pocket finding. Journal of Medicinal Chemistry. Link
- Context: Discusses the metabolic liability of methoxy groups (O-demethyl
-
-
Michael Acceptor Reactivity
-
Kalgutkar, A. S., et al. (2005). A comprehensive listing of bioactivation pathways of organic functional groups. Current Drug Metabolism. Link
- Context: Defines -unsaturated systems as structural alerts for idiosyncrasy.
-
Sources
- 1. New Perspectives on Acyl Glucuronide Risk Assessment in Drug Discovery: Investigation of In vitro Stability, In situ Reactivity, and Bioactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Toxicological potential of acyl glucuronides and its assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. books.rsc.org [books.rsc.org]
Methodological & Application
stereoselective synthesis of 4-Methoxy-3-methylbut-2-enoic acid protocols
Application Note: Stereoselective Synthesis of 4-Methoxy-3-methylbut-2-enoic Acid
Executive Summary
This application note details the stereocontrolled synthesis of 4-Methoxy-3-methylbut-2-enoic acid , a critical structural motif found in various bioactive terpenes, polyketides, and the side chains of fumagillin-class angiogenesis inhibitors.[1][2]
Achieving high stereochemical purity (
-
Protocol A (Thermodynamic Control): Horner-Wadsworth-Emmons (HWE) olefination yielding the (
)-isomer (>95:5 dr).[2]ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> -
Protocol B (Kinetic Control): Still-Gennari modification yielding the (
)-isomer (>90:10 dr).[2]ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">
Both protocols utilize 1-methoxypropan-2-one (methoxyacetone) as the core electrophile, ensuring efficient installation of the allylic ether functionality.[1][2]
Strategic Analysis & Route Selection
The synthesis hinges on the olefination of methoxyacetone. While Wittig olefination is possible, the Horner-Wadsworth-Emmons (HWE) reaction is superior for pharmaceutical applications due to:
-
Purification: Water-soluble phosphate byproducts are easier to remove than triphenylphosphine oxide.[1][2]
-
Tunability: The steric and electronic nature of the phosphonate reagent dictates the stereochemical outcome.
Stereochemical Decision Tree
Figure 1: Strategic decision tree for selecting the appropriate olefination protocol based on required alkene geometry.
Protocol A: ( )-Selective Synthesis (HWE Reaction)
This route utilizes triethyl phosphonoacetate .[2][3][4][5] The reaction proceeds under thermodynamic control, where the reversible formation of the betaine intermediate favors the formation of the sterically less congested (
Materials
-
Electrophile: 1-Methoxypropan-2-one (Methoxyacetone) [CAS: 5878-19-3][1][2]
-
Nucleophile: Triethyl phosphonoacetate [CAS: 867-13-0][1][2]
-
Solvent: Anhydrous THF
Step-by-Step Methodology
-
Apparatus Setup: Flame-dry a 250 mL two-neck round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.
-
Deprotonation:
-
Charge the flask with NaH (1.2 equiv, 24 mmol, 0.96 g of 60% disp).
-
Add anhydrous THF (40 mL) and cool to 0 °C.
-
Add Triethyl phosphonoacetate (1.2 equiv, 24 mmol, 4.76 mL) dropwise over 15 minutes. Caution: H₂ gas evolution.[1][2]
-
Stir at 0 °C for 30 minutes until the solution becomes clear (formation of the phosphonate carbanion).
-
-
Olefination:
-
Add 1-Methoxypropan-2-one (1.0 equiv, 20 mmol, 1.84 mL) dropwise.
-
Allow the reaction to warm to room temperature (25 °C) and stir for 4–6 hours.
-
Checkpoint: Monitor by TLC (20% EtOAc/Hexane).[2] The product (ester) typically has an R
of ~0.5, distinct from the ketone.
-
-
Workup:
-
Purification:
-
Purify the crude ethyl (
)-4-methoxy-3-methylbut-2-enoate via silica gel chromatography (Gradient: 5% 15% EtOAc/Hexanes).
-
Protocol B: ( )-Selective Synthesis (Still-Gennari Modification)
To access the (
Materials
-
Reagent: Bis(2,2,2-trifluoroethyl) (methoxycarbonylmethyl)phosphonate [CAS: 88738-78-7][1][2]
-
Base: KHMDS (0.5 M in toluene)
-
Additive: 18-Crown-6 (essential for sequestering K
to prevent chelation)[2]ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> -
Solvent: Anhydrous THF
Step-by-Step Methodology
-
Apparatus Setup: Flame-dry a 100 mL flask under Argon. Strict moisture exclusion is critical.[2]
-
Reagent Mixing:
-
Dissolve 18-Crown-6 (1.5 equiv) and the Trifluoroethyl phosphonate (1.1 equiv) in anhydrous THF (50 mL).
-
Cool the mixture to -78 °C (Dry ice/acetone bath).
-
-
Deprotonation:
-
Add KHMDS (1.1 equiv) dropwise via syringe.[2] Stir for 20 minutes at -78 °C.
-
-
Addition:
-
Workup:
-
Purification:
Hydrolysis to the Free Acid
Both esters (ethyl or methyl) from Protocols A and B must be hydrolyzed without isomerizing the double bond.[2]
-
Reagents: LiOH
H O (3.0 equiv), THF:Water (3:1).[2] -
Procedure:
Analytical Profile & Validation
Stereochemistry is validated via
Table 1: Diagnostic NMR Shifts (CDCl
| Feature | ( | ( | Mechanistic Rationale |
| Vinyl Proton (H-2) | Anisotropic deshielding by the cis carbonyl in the ( | ||
| Allylic Methyl (Me-3) | Steric compression shifts.[2] | ||
| Methoxy (-OCH | Minimal variation.[2] | ||
| Allylic CH | Deshielding in ( |
Data Interpretation:
-
NOESY Experiment: In the (
)-isomer , a strong NOE correlation is observed between the Vinyl Proton (H-2) and the Allylic CHngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> (H-4) .[2] In the (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> )-isomer, this correlation is absent or weak; instead, a correlation between H-2 and Me-3 is observed.[2]
Mechanistic Visualization
The following diagram illustrates the divergence in mechanism that leads to stereoselectivity.
Figure 2: Mechanistic divergence.[1][2] Standard HWE allows equilibration to the stable (E)-precursor.[2][3] The Still-Gennari reagents accelerate elimination, trapping the kinetic (Z)-product.[1]
References
-
Wadsworth, W. S., & Emmons, W. D. (1961).[2] The Utility of Phosphonate Carbanions in Olefin Synthesis. Journal of the American Chemical Society, 83(7), 1733–1738.[2] Link[2]
-
Still, W. C., & Gennari, C. (1983).[2][7] Direct synthesis of Z-unsaturated esters.[1][2][8] A useful modification of the Horner-Emmons olefination.[5][8][9][10] Tetrahedron Letters, 24(41), 4405–4408.[2] Link
-
Blanchette, M. A., Choy, W., Davis, J. T., et al. (1984).[2] Horner-Wadsworth-Emmons reaction: Use of the lithium chloride and an amine for the preparation of
-unsaturated esters. Tetrahedron Letters, 25(21), 2183–2186.[2] Linkngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> -
Thompson, S. K., & Heathcock, C. H. (1990).[2] Effect of cation, temperature, and solvent on the stereoselectivity of the Horner-Wadsworth-Emmons reaction. The Journal of Organic Chemistry, 55(10), 3004–3005.[2] Link[2]
Sources
- 1. chemsynthesis.com [chemsynthesis.com]
- 2. PubChemLite - Methyl 4-methoxy-3-methylbut-2-enoate (C7H12O3) [pubchemlite.lcsb.uni.lu]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Triethyl phosphonoacetate - Enamine [enamine.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. TCI Practical Example: Z-Stereoselective Horner-Wadsworth-Emmons Olefination via Still-Gennari Method | TCI Deutschland GmbH [tcichemicals.com]
- 8. arkat-usa.org [arkat-usa.org]
- 9. scite.ai [scite.ai]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols: Optimized Extraction of 4-Methoxy-3-methylbut-2-enoic Acid from Natural Sources
Abstract: This document provides a comprehensive guide for the theoretical extraction and purification of 4-Methoxy-3-methylbut-2-enoic acid, a potentially novel carboxylic acid, from natural matrices. While specific natural sources of this compound are not yet widely documented, this guide offers researchers, scientists, and drug development professionals a robust framework for its potential discovery and isolation. The protocols herein are based on established principles of natural product chemistry and leverage advanced extraction technologies to maximize efficiency, yield, and purity while maintaining the compound's integrity. We will explore Ultrasound-Assisted Extraction (UAE), Microwave-Assisted Extraction (MAE), and Supercritical Fluid Extraction (SFE), providing detailed methodologies and optimization strategies.
Introduction and Theoretical Framework
4-Methoxy-3-methylbut-2-enoic acid is an unsaturated carboxylic acid containing a methoxy group. Its structure suggests moderate polarity, making it amenable to extraction with a range of organic solvents and their aqueous mixtures. The double bond and carboxylic acid functional group also indicate potential for bioactivity, making it a target of interest for drug discovery. The primary challenge in developing an extraction protocol is the current lack of defined natural sources. Therefore, this guide is presented as a prospective blueprint for researchers who may identify this compound in plant, fungal, or microbial sources.
The selection of an appropriate extraction method is paramount and depends on the nature of the source matrix, the stability of the target compound, and the desired scale of extraction. Modern "green" extraction techniques like Ultrasound-Assisted Extraction (UAE), Microwave-Assisted Extraction (MAE), and Supercritical Fluid Extraction (SFE) offer significant advantages over traditional methods like Soxhlet extraction, including reduced solvent consumption, shorter extraction times, and lower operating temperatures, which is crucial for preserving thermolabile compounds.[1][2][3][4]
Physicochemical Properties (Predicted)
A thorough understanding of the physicochemical properties of 4-Methoxy-3-methylbut-2-enoic acid is essential for developing an effective extraction and purification strategy.
| Property | Predicted Value/Characteristic | Significance for Extraction |
| Molecular Formula | C6H10O3 | Influences molecular weight and solubility. |
| Molecular Weight | 130.14 g/mol | |
| Polarity | Moderately Polar | Guides solvent selection. A mixture of polar and non-polar solvents is likely to be effective. |
| Boiling Point | High (predicted) | Allows for solvent removal under vacuum without significant loss of the compound. |
| Solubility | Likely soluble in methanol, ethanol, ethyl acetate, and acetone. Moderate solubility in water, which can be enhanced by adjusting the pH. | Determines the optimal solvent system for extraction. |
| Stability | The double bond may be susceptible to isomerization or oxidation under harsh conditions (e.g., high temperatures, strong acids/bases). | Favors the use of milder extraction techniques like UAE and SFE at controlled temperatures. |
Pre-Extraction Sample Preparation
Proper preparation of the raw biological material is a critical first step to ensure efficient extraction.
-
Collection and Identification: The source material (e.g., plant leaves, fungal mycelia) should be carefully collected and taxonomically identified.
-
Drying: To prevent enzymatic degradation and improve extraction efficiency, the material should be dried. Lyophilization (freeze-drying) is the preferred method for preserving heat-sensitive compounds. Alternatively, air-drying at a controlled temperature (e.g., 40-50°C) can be used.
-
Grinding: The dried material should be ground into a fine powder to increase the surface area available for solvent penetration. A particle size of 0.2-0.5 mm is generally recommended.
Advanced Extraction Methodologies
This section details the theoretical application and optimization of three advanced extraction techniques for 4-Methoxy-3-methylbut-2-enoic acid.
Ultrasound-Assisted Extraction (UAE)
UAE utilizes high-frequency sound waves to create acoustic cavitation, the formation and collapse of microscopic bubbles.[1] This process generates localized high pressure and temperature, leading to the disruption of cell walls and enhanced mass transfer of the target compound into the solvent.[5]
3.1.1. Rationale for UAE
-
Efficiency: UAE significantly reduces extraction time compared to conventional methods.[6]
-
Mild Conditions: Extraction can be performed at or near room temperature, minimizing the risk of thermal degradation.[1]
-
Green Technology: It requires less solvent and energy, making it an environmentally friendly choice.[7]
3.1.2. UAE Protocol
-
Sample Preparation: Place 10 g of the dried, powdered source material into a 250 mL Erlenmeyer flask.
-
Solvent Addition: Add 100 mL of the chosen solvent (e.g., 80% ethanol in water). This creates a solid-to-liquid ratio of 1:10.
-
Ultrasonication: Place the flask in an ultrasonic bath or use an ultrasonic probe.
-
Parameter Settings:
-
Frequency: 20-40 kHz
-
Power: 100-500 W
-
Temperature: 25-50°C
-
Time: 15-60 minutes
-
-
Filtration: After extraction, filter the mixture through Whatman No. 1 filter paper to separate the extract from the solid residue.
-
Solvent Evaporation: Remove the solvent from the filtrate using a rotary evaporator under reduced pressure at a temperature not exceeding 45°C.
-
Storage: Store the crude extract at -20°C until further purification.
3.1.3. Optimization of UAE Parameters
| Parameter | Range | Rationale and Considerations |
| Solvent Type & Concentration | Methanol, Ethanol, Acetone (50-100% aqueous solutions) | The polarity of the solvent should be matched to the target compound. A solvent screen is recommended to determine the optimal choice. For organic acids, aqueous alcohol solutions are often effective.[8] |
| Solid-to-Liquid Ratio | 1:5 to 1:20 (g/mL) | A higher ratio can improve extraction efficiency but also increases solvent consumption. A ratio of 1:10 is a good starting point. |
| Temperature | 25-60°C | Higher temperatures can increase solubility and diffusion rates, but may also lead to degradation of the target compound. |
| Ultrasonic Power | 100-500 W | Higher power can enhance extraction but may also cause degradation if not controlled. |
| Extraction Time | 15-90 min | Prolonged extraction times do not always lead to higher yields and can increase the extraction of interfering compounds. |
Microwave-Assisted Extraction (MAE)
MAE utilizes microwave energy to heat the solvent and sample matrix, leading to the partitioning of the analyte from the sample into the solvent.[2] The direct interaction of microwaves with polar molecules results in rapid and efficient heating.[9]
3.2.1. Rationale for MAE
-
Speed: MAE is an extremely fast extraction method, often completed in minutes.[9]
-
Reduced Solvent Usage: It typically requires less solvent than traditional methods.
-
Higher Yields: The rapid and efficient heating can lead to improved extraction yields.[2]
3.2.2. MAE Protocol
-
Sample Preparation: Place 5 g of the dried, powdered source material into a microwave-safe extraction vessel.
-
Solvent Addition: Add 50 mL of the chosen solvent.
-
Microwave Irradiation: Place the vessel in a microwave extractor.
-
Parameter Settings:
-
Microwave Power: 200-800 W
-
Temperature: 50-120°C (The pressure will increase in a closed vessel system)
-
Time: 5-30 minutes
-
-
Cooling: Allow the vessel to cool to room temperature before opening.
-
Filtration and Evaporation: Follow the same procedure as for UAE.
3.2.3. Optimization of MAE Parameters
| Parameter | Range | Rationale and Considerations |
| Solvent Choice | Solvents with a high dielectric constant (e.g., ethanol, methanol, water) are more efficient at absorbing microwave energy. | The choice of solvent will significantly impact heating efficiency and extraction yield.[10] |
| Microwave Power | 200-800 W | Higher power leads to faster heating but must be carefully controlled to avoid overheating and degradation. |
| Temperature | 50-120°C | Higher temperatures can improve extraction but may degrade the target compound. Temperature programming can be used to control the extraction process. |
| Extraction Time | 5-30 min | Short extraction times are a key advantage of MAE. Optimization is necessary to ensure complete extraction. |
| Matrix Characteristics | The water content of the sample can affect heating. Dry samples may require the addition of a small amount of water. |
Supercritical Fluid Extraction (SFE)
SFE employs a supercritical fluid, most commonly carbon dioxide (CO2), as the extraction solvent.[3] A supercritical fluid has properties intermediate between a gas and a liquid, allowing it to diffuse like a gas and dissolve substances like a liquid.[3]
3.3.1. Rationale for SFE
-
Green and Safe: Supercritical CO2 is non-toxic, non-flammable, and environmentally benign.[11]
-
Selectivity: The solvating power of the supercritical fluid can be tuned by changing the pressure and temperature, allowing for selective extraction.[4]
-
Solvent-Free Extract: After extraction, the CO2 is simply depressurized and recycled, leaving behind a solvent-free extract.[3]
-
Low Temperature: Extraction can be performed at low temperatures, which is ideal for heat-sensitive compounds.[4]
3.3.2. SFE Protocol
-
Sample Loading: Pack the dried, powdered source material into the extraction vessel.
-
System Pressurization and Heating: Seal the vessel and pump CO2 into the system, bringing it to the desired pressure and temperature (e.g., 300 bar and 50°C).
-
Co-solvent Addition (if necessary): For moderately polar compounds like 4-Methoxy-3-methylbut-2-enoic acid, a polar co-solvent (modifier) like ethanol is typically added to the CO2 stream (e.g., 5-10%).[12]
-
Extraction: Allow the supercritical fluid to flow through the extraction vessel for a set period (e.g., 60-120 minutes).
-
Collection: The extract-laden supercritical fluid is passed through a separator where the pressure is reduced, causing the CO2 to return to a gaseous state and the extract to precipitate.
-
Collection of Extract: The crude extract is collected from the separator.
3.3.3. Optimization of SFE Parameters
| Parameter | Range | Rationale and Considerations |
| Pressure | 100-400 bar | Higher pressure increases the density and solvating power of the supercritical fluid. |
| Temperature | 40-80°C | Temperature has a dual effect: it can increase the vapor pressure of the solute but decrease the density of the fluid. The optimal temperature needs to be determined experimentally. |
| Co-solvent (Modifier) | Ethanol, Methanol (2-20%) | The addition of a polar co-solvent is crucial for extracting moderately polar to polar compounds with non-polar supercritical CO2.[13] |
| Flow Rate | 1-5 kg/h | A higher flow rate can reduce extraction time but may decrease efficiency if the residence time is too short. |
| Extraction Time | 30-180 min | The time required for complete extraction depends on the other parameters. |
Visualizing the Extraction Workflow
Caption: Generalized workflow for the extraction and purification of 4-Methoxy-3-methylbut-2-enoic acid.
Downstream Processing: Purification and Analysis
The crude extract obtained from any of the above methods will be a complex mixture of compounds. Further purification is necessary to isolate 4-Methoxy-3-methylbut-2-enoic acid.
-
Liquid-Liquid Partitioning: The crude extract can be redissolved in a suitable solvent system (e.g., ethyl acetate and water) and partitioned. The pH of the aqueous phase can be adjusted to facilitate the separation of acidic compounds.
-
Chromatography:
-
Flash Column Chromatography: This is a rapid method for the initial fractionation of the crude extract using a silica gel or C18 stationary phase.
-
High-Performance Liquid Chromatography (HPLC): Preparative HPLC is the preferred method for the final purification of the target compound to a high degree of purity. A C18 column with a mobile phase gradient of water (with 0.1% formic or acetic acid) and methanol or acetonitrile would be a suitable starting point.
-
-
Structural Elucidation: The identity and purity of the isolated compound should be confirmed using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Conclusion
This guide provides a comprehensive and scientifically grounded framework for the optimized extraction of 4-Methoxy-3-methylbut-2-enoic acid from potential natural sources. By leveraging advanced extraction techniques such as UAE, MAE, and SFE, researchers can significantly enhance extraction efficiency, reduce environmental impact, and preserve the integrity of this target compound. The detailed protocols and optimization strategies presented herein offer a robust starting point for the discovery and development of novel bioactive molecules.
References
-
K. S. Chandran, S. S. Kumar, and A. B. Remashree, "Ultrasound assisted extraction (UAE) of bioactive compounds from fruit and vegetable processing by-products: A review," Ultrasonics Sonochemistry, vol. 68, p. 105181, 2020. [Link]
-
A. A. Al-Dhabi, "Ultrasound-assisted extraction of bioactive compounds from plants," DergiPark, 2023. [Link]
-
S. A. A. Shah, S. A. A. Shah, and M. A. A. Shah, "A review of ultrasound-assisted extraction for plant bioactive compounds: Phenolics, flavonoids, thymols, saponins and proteins," Food Chemistry, vol. 383, p. 132478, 2022. [Link]
-
M. A. A. Al-Rawi, A. A. A. Al-Dhabi, and N. V. A. Kumar, "Ultrasound-assisted extraction of bioactive compounds from a medicinal plant: Impact on phenolic content and antioxidant capacity," Sciforum, 2022. [Link]
-
J. Chłopicka, "Optimization of Conditions for Organic Acid Extraction from Edible Plant Material as Applied to Radish Sprouts," Food Analytical Methods, vol. 7, no. 5, pp. 1018–1025, 2014. [Link]
-
A. M. A. Al-Dhabi, "Ultrasonic-Assisted Extraction of Bioactive Compounds from Elecampagne (Inula helenium, Radix Inulae)," Journal of Biomedical Research & Environmental Sciences, vol. 4, no. 8, pp. 1045–1050, 2023. [Link]
-
Cheméo, "Chemical Properties of 3-Methylbut-2-enoic acid, 4-methoxy-2-methylbutyl ester," 2023. [Link]
-
H. G. Larsen and F. J. Christensen, "Determination of organic acids in plant material," Journal of Plant Nutrition, vol. 2, no. 3, pp. 285–301, 1980. [Link]
-
J. Chłopicka, "Optimization of Conditions for Organic Acid Extraction from Edible Plant Material as Applied to Radish Sprouts," SciSpace, 2014. [Link]
-
Z. Y. Li, Y. L. Li, and G. H. Li, "Extraction Conditions Optimization of Main Organic Acids from Fruits," Scientia Agricultura Sinica, vol. 44, no. 12, pp. 2534–2542, 2011. [Link]
-
A. A. A. Al-Dhabi, "A Comprehensive Review on Advanced Extraction Techniques for Retrieving Bioactive Components from Natural Sources," ACS Omega, 2024. [Link]
-
M. A. A. Al-Dhabi, "Supercritical Fluid Extraction: A Green and Sustainable Approach for the Isolation of High-Value Compounds from Natural Sources," Molecules, vol. 30, no. 18, p. 4235, 2025. [Link]
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National Center for Biotechnology Information, "4-Methoxy-3-methylbutan-2-one," PubChem Compound Database. [Link]
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A. Bertucco, "SUPERCRITICAL CO2 TECHNOLOGIES FOR THE PRODUCTION OF BIOACTIVE COMPOUNDS FROM NATURAL SOURCES," 2014. [Link]
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Sibiotech, "Supercritical Fluid Extraction with CO2." [Link]
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M. A. A. Al-Dhabi, "chapter 7. supercritical fluid extraction," 2016. [Link]
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M. A. A. Al-Dhabi, "Recent Advances in Supercritical Fluid Extraction of Natural Bioactive Compounds from Natural Plant Materials," Molecules, vol. 27, no. 1, p. 235, 2022. [Link]
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National Center for Biotechnology Information, "4-Methoxy-3-buten-2-one," PubChem Compound Database. [Link]
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M. A. A. Al-Dhabi, "Microwave-Assisted Extraction of Pleurotus Mushrooms Cultivated on 'Nero di Troia' Grape Pomace and Evaluation of the Antioxidant and Antiacetylcholinesterase Activities," Foods, vol. 14, no. 21, p. 3456, 2025. [Link]
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National Center for Biotechnology Information, "Methyl 4-methoxy-3-methylbut-2-enoate," PubChem Compound Database. [Link]
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S. B. Young, "Microwave-assisted extraction of the fungal metabolite ergosterol and total fatty acids," Journal of Agricultural and Food Chemistry, vol. 43, no. 2, pp. 2904–2910, 1995. [Link]
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M. A. A. Al-Dhabi, "Microwave-assisted extraction of functional compounds from plants: A Review," Journal of the Saudi Society of Agricultural Sciences, vol. 25, no. 1, pp. 1–13, 2026. [Link]
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Thoreauchem, "4-methoxy-3-methylbut-2-enoic acid-None." [Link]
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S. B. Young, "Microwave-Assisted Extraction of the Fungal Metabolite Ergosterol and Total Fatty Acids," Journal of Agricultural and Food Chemistry, 1995. [Link]
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National Center for Biotechnology Information, "(2E)-4-methoxybut-2-enoic acid," PubChem Compound Database. [Link]
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scale-up synthesis procedures for 4-Methoxy-3-methylbut-2-enoic acid
An Application Note and Protocol for the Scale-Up Synthesis of 4-Methoxy-3-methylbut-2-enoic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction and Strategic Overview
4-Methoxy-3-methylbut-2-enoic acid and its structural analogs are valuable intermediates in organic synthesis. The α,β-unsaturated carboxylic acid motif is a versatile pharmacophore and a key building block in the synthesis of more complex molecules, including pharmaceuticals and biologically active compounds[1]. The development of a scalable and efficient synthesis is therefore of significant interest to the chemical and pharmaceutical industries.
This guide proposes a two-step synthetic sequence, beginning with the readily available starting material, 3-methyl-2-butanone. The key transformation is a base-catalyzed condensation reaction with glyoxylic acid to form the target molecule. This approach is favored for its operational simplicity and the use of relatively inexpensive and accessible reagents[1][2].
Retrosynthetic Analysis and Synthesis Pathway
A retrosynthetic analysis of 4-Methoxy-3-methylbut-2-enoic acid suggests a disconnection at the double bond, pointing towards a condensation reaction between a ketone and a glyoxylic acid derivative. This leads to the following proposed synthetic pathway:
Step 1: Williamson Ether Synthesis of 4-Methoxy-3-methylbutan-2-one
The first step involves the synthesis of the key ketone intermediate, 4-methoxy-3-methylbutan-2-one, from 3-hydroxy-3-methylbutan-2-one via a Williamson ether synthesis. This is a classic and high-yielding ether synthesis suitable for scale-up[3].
Step 2: Aldol-Type Condensation
The second and final step is an aldol-type condensation of 4-methoxy-3-methylbutan-2-one with glyoxylic acid to yield the final product, 4-Methoxy-3-methylbut-2-enoic acid. This reaction is often facilitated by a base and can be driven to completion by the removal of water.
Detailed Experimental Protocols
Step 1: Synthesis of 4-Methoxy-3-methylbutan-2-one
This protocol is adapted from established procedures for similar Williamson ether syntheses[3][4].
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (Lab Scale) | Moles | Equivalents |
| 3-Hydroxy-3-methylbutan-2-one | 102.13 | 10.21 g | 0.1 | 1.0 |
| Sodium Hydride (60% in oil) | 40.00 | 4.40 g | 0.11 | 1.1 |
| Methyl Iodide | 141.94 | 15.61 g (6.88 mL) | 0.11 | 1.1 |
| Anhydrous Tetrahydrofuran (THF) | - | 200 mL | - | - |
| Saturated aq. NH4Cl | - | 50 mL | - | - |
| Diethyl Ether | - | 150 mL | - | - |
| Brine | - | 50 mL | - | - |
| Anhydrous Sodium Sulfate | - | As needed | - | - |
Procedure:
-
Setup: A flame-dried 500 mL three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.
-
Reagent Addition: The flask is charged with 3-hydroxy-3-methylbutan-2-one (1.0 eq) dissolved in anhydrous THF (200 mL).
-
Deprotonation: The solution is cooled to 0 °C in an ice bath. Sodium hydride (1.1 eq) is added portion-wise over 30 minutes, ensuring the temperature does not exceed 5 °C. The mixture is stirred at 0 °C for an additional 30 minutes.
-
Methylation: Methyl iodide (1.1 eq) is added dropwise via the dropping funnel over 20 minutes. The reaction mixture is allowed to warm slowly to room temperature and stirred for 12-16 hours.
-
Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed[3].
-
Quenching: The reaction is cooled to 0 °C, and saturated aqueous ammonium chloride is slowly added to quench the excess sodium hydride[3].
-
Extraction: The mixture is transferred to a separatory funnel, and the aqueous layer is extracted with diethyl ether (3 x 50 mL).
-
Washing and Drying: The combined organic layers are washed with water and brine, then dried over anhydrous sodium sulfate[3].
-
Concentration and Purification: The solvent is removed under reduced pressure. The crude product is purified by vacuum distillation to yield 4-methoxy-3-methylbutan-2-one.
Step 2: Synthesis of 4-Methoxy-3-methylbut-2-enoic acid
This protocol is a conceptual adaptation based on aldol condensations of ketones with glyoxylic acid[1][2].
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (Lab Scale) | Moles | Equivalents |
| 4-Methoxy-3-methylbutan-2-one | 116.16 | 11.62 g | 0.1 | 1.0 |
| Glyoxylic Acid Monohydrate | 92.06 | 10.13 g | 0.11 | 1.1 |
| Pyrrolidine | 71.12 | 0.71 g (0.83 mL) | 0.01 | 0.1 |
| Toluene | - | 200 mL | - | - |
| Ethyl Acetate | - | 150 mL | - | - |
| 1 M Hydrochloric Acid | - | As needed | - | - |
| Brine | - | 50 mL | - | - |
| Anhydrous Magnesium Sulfate | - | As needed | - | - |
Procedure:
-
Setup: A 500 mL round-bottom flask is equipped with a magnetic stirrer and a Dean-Stark apparatus under a reflux condenser.
-
Reagent Addition: The flask is charged with 4-methoxy-3-methylbutan-2-one (1.0 eq), glyoxylic acid monohydrate (1.1 eq), pyrrolidine (0.1 eq), and toluene (200 mL).
-
Reaction: The mixture is heated to reflux, and water is collected in the Dean-Stark trap. The reaction is monitored by TLC until the starting ketone is consumed.
-
Work-up: The reaction mixture is cooled to room temperature and washed with 1 M HCl. The organic layer is then washed with water and brine.
-
Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel or by recrystallization to yield 4-Methoxy-3-methylbut-2-enoic acid.
Scale-Up Considerations and Process Safety
Scaling up the synthesis requires careful consideration of several factors to ensure safety, efficiency, and reproducibility.
-
Exothermic Reactions: The deprotonation step using sodium hydride is highly exothermic. On a larger scale, the rate of addition and efficient cooling are critical to prevent thermal runaway. The use of a jacketed reactor with a chiller is recommended[3].
-
Reagent Handling: Sodium hydride is a flammable solid and reacts violently with water. For large-scale production, using a dispersion in mineral oil and adding it as a slurry or using a soluble base like sodium bis(trimethylsilyl)amide (NaHMDS) might be safer alternatives[3].
-
Mixing: Efficient mixing is crucial, especially during the addition of sodium hydride, to avoid localized high concentrations of the base which can lead to side reactions. Mechanical stirring is necessary for larger reaction volumes[3].
-
Purification: While column chromatography is suitable for lab-scale purification, it is often not economically viable for large-scale production[5]. Developing a robust crystallization or distillation procedure for the final product is essential. The choice of solvent for crystallization will be critical and may require screening of various solvent systems.
-
Waste Management: The scale-up process will generate significant solvent and aqueous waste. A comprehensive waste management plan must be in place, adhering to environmental regulations.
In-Process Controls and Product Characterization
In-Process Controls (IPCs):
| Stage | Analytical Method | Purpose |
| Step 1 (Methylation) | TLC, GC | Monitor consumption of starting material[3]. |
| Step 2 (Condensation) | TLC, HPLC | Monitor formation of product and consumption of ketone. |
Final Product Characterization:
| Analysis | Expected Results |
| ¹H NMR | Characteristic peaks for the vinyl proton, methyl groups, and methoxy group. |
| ¹³C NMR | Peaks corresponding to the carboxylic acid, olefinic carbons, and aliphatic carbons. |
| Mass Spectrometry | Molecular ion peak corresponding to the calculated mass of C7H12O3. |
| HPLC | Determination of purity. |
| Melting Point | A sharp melting point indicates high purity. |
Visual Workflow Diagram
Caption: Synthetic workflow for 4-Methoxy-3-methylbut-2-enoic acid.
References
- Smolecule. (2024, August 10). Buy 4-(2-Methoxyphenyl)-3-methylbut-2-enoicacid.
- Benchchem. (2025). Addressing challenges in the scale-up production of 4-Methoxy-3-methylbutan-2-one.
- Benchchem. (2025). Chiral Synthesis of 4-Methoxy-3-methylbutan-2-one Derivatives: Application Notes and Protocols.
- ResearchGate. (n.d.). Synthetic routes for the preparation of 4-oxo-2-butenoic acid derivatives.
- Microwave-assisted synthesis of 4-oxo-2-butenoic acids by aldol-condensation of glyoxylic acid. (n.d.). PubMed Central (PMC).
- ResearchGate. (2019, January 19). How can I purify two different-substituted aromatic compounds?.
Sources
using 4-Methoxy-3-methylbut-2-enoic acid as a building block in total synthesis
Application Note: Strategic Utilization of 4-Methoxy-3-methylbut-2-enoic Acid in Total Synthesis
Abstract
4-Methoxy-3-methylbut-2-enoic acid represents a critical "polar prenyl" building block in modern total synthesis and medicinal chemistry. Structurally analogous to a truncated Lyngbic acid (the side chain of Malyngamides ) and an oxidized congener of the prenyl group, this moiety allows researchers to introduce gem-dimethyl-like steric bulk while modulating lipophilicity through the allylic ether. This application note details the stereoselective synthesis of this building block via the Horner-Wadsworth-Emmons (HWE) reaction, its validation through NMR spectroscopy, and protocols for its installation into complex alkaloid and depsipeptide scaffolds.
Introduction: The "Polar Prenyl" Motif
In natural product synthesis, the dimethylallyl (prenyl) group is ubiquitous but often suffers from metabolic liability (oxidation) and poor aqueous solubility. 4-Methoxy-3-methylbut-2-enoic acid serves as a bioisostere, offering:
-
Electronic Modulation: The methoxy group reduces the electron density of the double bond compared to a standard prenyl group, altering metabolic stability.
-
Solubility: The ether oxygen introduces a hydrogen-bond acceptor, lowering LogP compared to the all-carbon analog (Senecioic acid).
-
Structural Probe: It acts as a truncated analog for the study of marine natural products like Malyngamides and Hectochlorins , where long-chain methoxy-enoic acids (e.g., Lyngbic acid) are the native substituents.
Synthesis of the Building Block
Commercially available sources of this acid are often expensive or impure. We recommend de novo synthesis using the Horner-Wadsworth-Emmons (HWE) olefination to ensure high (
Mechanism & Workflow
The reaction utilizes 1-methoxy-2-propanone and triethyl phosphonoacetate. The choice of base and temperature is critical to maximize the formation of the thermodynamically stable (
Figure 1: Synthetic workflow for the generation of the target acid via HWE olefination.
Protocol 1: Stereoselective Synthesis
Reagents:
-
Sodium Hydride (60% dispersion in mineral oil)
-
Triethyl phosphonoacetate (98%)
-
1-Methoxy-2-propanone
-
Tetrahydrofuran (THF), anhydrous
-
Lithium Hydroxide (LiOH)
Step-by-Step Methodology:
-
Phosphonate Activation:
-
To a flame-dried flask under Argon, add NaH (1.2 equiv) washed with hexanes to remove oil.
-
Add anhydrous THF (0.5 M concentration relative to phosphonate).
-
Cool to 0°C. Dropwise add triethyl phosphonoacetate (1.2 equiv). Stir for 30 min until gas evolution ceases and the solution becomes clear/yellow.
-
-
Olefination:
-
Add 1-methoxy-2-propanone (1.0 equiv) dropwise at 0°C.
-
Critical Step: Allow the reaction to warm slowly to Room Temperature (RT) and stir for 12–16 hours. Note: Higher temperatures favor the thermodynamic (E)-product.
-
Quench with saturated NH₄Cl solution. Extract with Et₂O (3x). Dry over MgSO₄ and concentrate.
-
-
Isomer Separation (The "Self-Validating" Step):
-
The crude residue typically contains a 4:1 to 10:1 ratio of
isomers. -
Purification: Flash column chromatography (SiO₂; 10% EtOAc in Hexanes). The (
)-isomer (less polar due to internal shielding) typically elutes first, followed by the desired ( )-isomer. -
Validation: Verify fractions via ¹H NMR (see Section 3).
-
-
Saponification:
-
Dissolve the purified (
)-ester in THF:H₂O (3:1). -
Add LiOH (2.0 equiv). Stir at RT for 4 hours.
-
Acidify to pH 3 with 1M HCl and extract with EtOAc.
-
Yield: Typically 85–90% (over 2 steps).
-
Quality Control: Isomer Identification
Distinguishing the (
Table 1: Key ¹H NMR Diagnostic Signals (CDCl₃, 400 MHz)
| Signal Assignment | ( | ( | Mechanistic Explanation |
| Vinyl Proton (C2-H) | Deshielded in | ||
| Allylic Methyl (C3-Me) | Shielded in | ||
| Methoxy protons | Minimal difference, unreliable for assignment. | ||
| Allylic CH₂ (C4-H) | Deshielded in |
Application: Coupling Strategies in Total Synthesis
This acid is prone to isomerization under harsh activation conditions and polymerization if the acid chloride is stored too long. We recommend in situ activation.
Protocol 2: Amide Coupling (Malyngamide Analog Synthesis)
This protocol is optimized for coupling the acid to secondary amines (e.g., pyrrolidines, common in marine alkaloids).
Reagents:
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
DMF (Dimethylformamide)
Methodology:
-
Dissolve the acid (1.0 equiv) in DMF (0.1 M).
-
Add DIPEA (3.0 equiv) followed by HATU (1.1 equiv).
-
Stir for 5 minutes to form the activated ester (yellow color change).
-
Add the amine partner (1.0–1.2 equiv).
-
Stir at RT for 2–4 hours.
-
Workup: Dilute with EtOAc, wash with 5% LiCl (to remove DMF), then saturated NaHCO₃.
Decision Logic for Coupling
Figure 2: Decision matrix for selecting the optimal coupling strategy based on substrate complexity.
References
-
HWE Reaction Fundamentals: Wadsworth, W. S., & Emmons, W. D. (1961). The Utility of Phosphonate Carbanions in Olefin Synthesis. Journal of the American Chemical Society, 83(7), 1733–1738. Link
-
Malyngamide Synthesis (Context for Methoxy-Enoic Acids): Chen, J., et al. (2009). A Convergent Route for the Total Synthesis of Malyngamides O, P, Q, and R.[3] The Journal of Organic Chemistry, 74(11), 4149–4157.[3] Link
-
Lyngbic Acid Analogs: Gerwick, W. H., et al. (1987). Structure of Lyngbic Acid, a Modified Fatty Acid from Lyngbya majuscula.[4] Experientia, 43, 1182–1184. Link
-
Application in Amide Coupling: Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852. Link
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- 3. A convergent route for the total synthesis of malyngamides O, P, Q, and R - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. repository.si.edu [repository.si.edu]
Application Notes & Protocols for the Purification of 4-Methoxy-3-methylbut-2-enoic acid by Crystallization
Abstract
This comprehensive guide provides detailed application notes and protocols for the purification of 4-Methoxy-3-methylbut-2-enoic acid, a key intermediate in various synthetic applications. Recognizing the critical impact of purity on reaction outcomes, drug efficacy, and safety, this document outlines systematic approaches to crystallization. The protocols are designed for researchers, scientists, and drug development professionals, offering not just procedural steps but also the underlying scientific rationale. This guide emphasizes a first-principles approach to developing a robust crystallization process, from solvent selection to troubleshooting common issues, ensuring the attainment of high-purity crystalline material.
Introduction: The Imperative for Purity
4-Methoxy-3-methylbut-2-enoic acid is an α,β-unsaturated carboxylic acid, a structural motif present in numerous biologically active molecules and synthetic building blocks. The presence of impurities, such as unreacted starting materials, byproducts, or residual solvents, can significantly hinder subsequent synthetic steps or compromise the biological activity and safety of a final active pharmaceutical ingredient (API). Crystallization is a powerful and widely used technique for the purification of solid organic compounds.[1][2] It leverages differences in solubility between the target compound and its impurities in a given solvent system to selectively precipitate the pure compound, forming a well-ordered crystal lattice that excludes foreign molecules.[3][4] The efficacy of crystallization is contingent upon a judicious selection of solvents and a carefully controlled process of dissolution, crystal nucleation, and growth.[5]
Physicochemical Properties and Initial Considerations
While specific experimental data for 4-Methoxy-3-methylbut-2-enoic acid is not extensively published, we can infer its properties from its structure and data from analogous compounds. The molecule possesses both a polar carboxylic acid group capable of hydrogen bonding and a less polar methoxy-methyl-alkene backbone. This dual nature suggests solubility in a range of organic solvents. A related isomer, (2E)-4-methoxybut-2-enoic acid, has a computed XLogP3 of -0.1, indicating a degree of hydrophilicity.[6]
Key Molecular Features Influencing Crystallization:
-
Carboxylic Acid Group: This group's ability to form strong hydrogen bond dimers can facilitate the formation of a stable crystal lattice.[3] It also imparts acidic properties, allowing for potential purification via salt formation and recrystallization if necessary.[7]
-
α,β-Unsaturation: The conjugated system can influence intermolecular interactions and the overall rigidity of the molecule.
-
Methoxy Group: This group can act as a hydrogen bond acceptor and influences the overall polarity and solubility profile of the molecule.
Strategic Solvent Selection: The Core of Crystallization
The ideal crystallization solvent should exhibit a steep solubility curve for 4-Methoxy-3-methylbut-2-enoic acid, meaning it dissolves the compound readily at elevated temperatures but poorly at lower temperatures.[8] This differential solubility is the driving force for high recovery of the purified product.
A Systematic Approach to Solvent Screening:
A preliminary small-scale solvent screen is the most critical step in developing a crystallization protocol. This involves testing the solubility of a small amount of the crude material (e.g., 10-20 mg) in various solvents (e.g., 0.5-1.0 mL).
Table 1: Suggested Solvents for Screening
| Solvent Class | Example Solvents | Rationale for Inclusion | Expected Solubility Profile |
| Protic Solvents | Water, Ethanol, Methanol, Isopropanol | The carboxylic acid group should interact favorably with these solvents. Water is a good anti-solvent. | Likely soluble in alcohols, potentially sparingly soluble in cold water but more soluble in hot water. |
| Aprotic Polar Solvents | Acetone, Ethyl Acetate, Acetonitrile | Good general solvents for moderately polar organic molecules.[8] | Likely soluble at room temperature. May require an anti-solvent. |
| Ethereal Solvents | Diethyl Ether, Tetrahydrofuran (THF) | The methoxy group suggests some affinity for ethers.[9][10] | Likely soluble. Good candidates for use in anti-solvent pairs. |
| Hydrocarbon Solvents | Hexanes, Heptane, Toluene | Non-polar solvents. | Expected to be poorly soluble. Excellent candidates for use as anti-solvents. |
Workflow for Solvent Selection
The following diagram illustrates a logical workflow for selecting an appropriate solvent system.
Caption: Decision workflow for selecting a crystallization solvent system.
Experimental Protocols
The following protocols are designed as robust starting points. The quantities should be adjusted based on the scale of the purification.
Protocol 1: Single-Solvent Cooling Crystallization
This is the most straightforward method and should be attempted first if a suitable single solvent is identified.[11]
-
Dissolution: In an appropriately sized Erlenmeyer flask, add the crude 4-Methoxy-3-methylbut-2-enoic acid and a magnetic stir bar. Add a small amount of the chosen solvent (e.g., ethanol/water mixture) and begin heating the mixture on a hotplate with stirring.[12]
-
Achieve Saturation: Continue to add the solvent portion-wise until the solid just dissolves at the boiling point of the solvent. It is crucial to use the minimum amount of hot solvent to ensure the solution is saturated, which maximizes yield upon cooling.[8]
-
Hot Filtration (Optional): If insoluble impurities are present, or if decolorizing carbon was used to remove colored impurities, perform a hot gravity filtration. This must be done quickly to prevent premature crystallization in the funnel.[5]
-
Slow Cooling (Crystal Growth): Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly and undisturbed to room temperature. Slow cooling is paramount for the formation of large, pure crystals as it allows the molecules to selectively deposit onto the growing crystal lattice, excluding impurities.[11]
-
Maximizing Yield: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to induce maximum precipitation of the product.[12]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[12]
-
Washing: Wash the collected crystals with a small amount of ice-cold solvent to remove any residual soluble impurities adhering to the crystal surfaces.
-
Drying: Continue to pull a vacuum on the crystals for several minutes to partially dry them. For final drying, transfer the crystals to a watch glass and allow them to air dry or place them in a vacuum oven at a temperature well below the melting point.
Protocol 2: Mixed-Solvent (Anti-Solvent) Crystallization
This technique is useful when the compound is too soluble in one solvent but insoluble in another, and no single solvent provides the desired solubility profile.[5]
-
Dissolution: Dissolve the crude 4-Methoxy-3-methylbut-2-enoic acid in the minimum amount of a "good" solvent (one in which it is highly soluble, e.g., acetone or ethanol) at room temperature or with gentle warming.
-
Addition of Anti-Solvent: While stirring, slowly add the "anti-solvent" (one in which the compound is insoluble, e.g., water or hexanes) dropwise. The addition should continue until a persistent cloudiness (turbidity) is observed. This indicates that the solution has reached its saturation point.
-
Re-dissolution: Add a few drops of the "good" solvent to just redissolve the precipitate and obtain a clear solution.
-
Cooling and Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to promote crystal growth.
-
Isolation and Drying: Follow steps 6-8 from Protocol 1.
Troubleshooting Common Crystallization Issues
Table 2: Troubleshooting Guide
| Issue | Probable Cause(s) | Suggested Solution(s) |
| Oiling Out | The boiling point of the solvent is too high, and the solution becomes supersaturated at a temperature above the compound's melting point. The compound is highly impure. | Use a lower-boiling point solvent. Lower the temperature at which the anti-solvent is added. Purify by another method (e.g., column chromatography) first.[13] |
| No Crystals Form | Too much solvent was used. The solution is not supersaturated. | Try to evaporate some of the solvent to increase the concentration. Scratch the inside of the flask with a glass rod to create nucleation sites.[11] Add a "seed crystal" of the pure compound. |
| Poor Recovery | Too much solvent was used. The compound has significant solubility in the cold solvent. Premature filtration. | Use the minimum amount of hot solvent for dissolution. Ensure the solution is thoroughly cooled in an ice bath before filtration.[13] |
| Colored Crystals | Colored impurities are co-precipitating. | Add a small amount of activated charcoal to the hot solution before the hot filtration step. Note: Use charcoal sparingly as it can adsorb the target compound.[13] |
Conclusion
The purification of 4-Methoxy-3-methylbut-2-enoic acid via crystallization is a highly effective method for achieving the purity required for demanding applications in research and development. The key to a successful protocol lies in a systematic and logical approach to solvent selection, followed by careful execution of the crystallization process with an emphasis on slow cooling to promote the growth of pure, well-defined crystals. The protocols and troubleshooting guide provided herein serve as a comprehensive starting point for developing a tailored and optimized purification strategy.
References
- Cheméo. (n.d.). Chemical Properties of 3-Methylbut-2-enoic acid, 4-methoxy-2-methylbutyl ester. Retrieved from Cheméo.
- BenchChem. (2025). Application Note: Recrystallization Protocol for the Purification of 3-formyl-2-pyrazinecarboxylic Acid. Benchchem.
- PubChem. (n.d.). (2E)-4-methoxybut-2-enoic acid.
- BenchChem. (2025). Technical Support Center: Purification of 2-Methoxy-1,3-dithiane. Benchchem.
- Smolecule. (2024, August 10). Buy 4-(2-Methoxyphenyl)-3-methylbut-2-enoicacid. Smolecule.
- LibreTexts Chemistry. (n.d.).
- University of Rochester, Department of Chemistry. (n.d.).
- PubChem. (n.d.). 4-Methoxy-3-methylbutan-2-one.
- Al-Badr, A. A. (2021, July 16). Experimental No. (4)
- Homi Bhabha Centre for Science Education. (n.d.).
- Reachem. (2024, August 9).
- Chemsrc. (2025, August 26). (3E)-4-Methoxy-3-buten-2-one.
- ChemicalBook. (n.d.). 51731-17-0(4-METHOXY-3-BUTEN-2-ONE) Product Description.
- BenchChem. (2025).
- Organic Chemistry Portal. (n.d.). Synthesis of unsaturated esters, amides and carboxylic acids.
- Research and Reviews. (2021, September 6).
- Allen Career Institute. (n.d.).
- Linn, C. B. (1952). U.S. Patent No. 2,594,570.
- PHYSICS DEPARTMENT & CHEMISTRY DEPARTMENT. (2023, July 4).
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- 2. Purification of Organic Compounds- Purification Methods in Chemistry [allen.in]
- 3. Buy 4-(2-Methoxyphenyl)-3-methylbut-2-enoicacid [smolecule.com]
- 4. physics.emu.edu.tr [physics.emu.edu.tr]
- 5. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
- 6. (2E)-4-methoxybut-2-enoic acid | C5H8O3 | CID 15302979 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Tips & Tricks [chem.rochester.edu]
- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 9. (3E)-4-Methoxy-3-buten-2-one | CAS#:4652-27-1 | Chemsrc [chemsrc.com]
- 10. 51731-17-0 CAS MSDS (4-METHOXY-3-BUTEN-2-ONE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 11. westfield.ma.edu [westfield.ma.edu]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Application Notes & Protocols for the Green Synthesis of 4-Methoxy-3-methylbut-2-enoic Acid
Abstract: This document provides a detailed guide for researchers, chemists, and drug development professionals on sustainable and environmentally benign approaches to the synthesis of 4-Methoxy-3-methylbut-2-enoic acid. Moving beyond traditional synthetic routes that often rely on hazardous reagents and solvents, we explore modern strategies grounded in the Twelve Principles of Green Chemistry. This guide emphasizes the causality behind experimental design, offering protocols for methods including solvent-free mechanochemistry, heterogeneously catalyzed reactions, and biocatalytic transformations. The aim is to equip scientists with the knowledge to not only synthesize the target molecule efficiently but also to minimize environmental impact, enhance laboratory safety, and improve atom economy.
Introduction: The Imperative for Greener Synthesis
4-Methoxy-3-methylbut-2-enoic acid and its esters are valuable structural motifs in organic synthesis, serving as potential intermediates in the creation of pharmaceuticals and complex natural products. Traditional synthetic methodologies, while effective, often carry a significant environmental burden, utilizing stoichiometric reagents, volatile organic solvents (VOCs), and energy-intensive procedures.
The principles of Green Chemistry offer a framework for designing safer, more efficient, and environmentally conscious chemical processes.[1][2] This guide is structured not as a rigid template but as a scientific narrative that explores practical applications of these principles to the synthesis of our target molecule. We will delve into the "why" behind choosing a specific catalyst, solvent, or energy source, empowering the researcher to make informed, sustainable decisions.
The core tenets we will address include:
-
Waste Prevention: Designing syntheses to minimize byproduct formation.
-
Atom Economy: Maximizing the incorporation of all starting materials into the final product.
-
Safer Solvents & Auxiliaries: Reducing or eliminating the use of hazardous solvents.
-
Catalysis: Employing catalytic reagents in place of stoichiometric ones to enhance efficiency and reduce waste.
Strategic Analysis: Pathways to a Greener Synthesis
A retrosynthetic analysis of 4-Methoxy-3-methylbut-2-enoic acid reveals several potential C-C bond-forming strategies. The most logical disconnection is at the C2-C3 double bond, suggesting an aldol-type condensation, or across the C3-C4 bond.
Caption: Retrosynthetic analysis and corresponding green chemistry strategies.
This analysis informs our exploration of two primary green synthetic umbrellas:
-
Catalytic Condensation Reactions: Focusing on replacing traditional soluble bases with recyclable solid catalysts and eliminating bulk solvents.
-
Synthesis from Bio-renewable Feedstocks: Utilizing starting materials derived from natural sources to reduce reliance on petrochemicals.
Application Protocol I: Solvent-Free Mechanochemical Aldol Condensation
Scientific Principle (Causality): The Claisen-Schmidt condensation is a cornerstone of C-C bond formation but traditionally uses strong bases like NaOH or KOH in solvents such as ethanol or methanol.[3] This generates significant liquid waste and poses safety risks. Mechanochemistry, or grinding, provides the activation energy needed for the reaction through friction and pressure, completely eliminating the need for a bulk solvent.[4] This approach dramatically reduces waste (Principle 1), is inherently safer (Principle 12), and is highly energy-efficient (Principle 6).
Protocol: Synthesis via Grinding
Materials:
-
Methoxyacetone (1.0 eq)
-
Glyoxylic acid (1.0 eq)
-
Sodium hydroxide (NaOH), solid pellets or powder (1.1 eq)
-
Mortar and pestle (agate or ceramic)
-
Hydrochloric acid (1 M aqueous solution)
-
Ethyl acetate (for extraction)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reactant Preparation: In a clean, dry mortar, combine methoxyacetone (1.0 eq) and glyoxylic acid (1.0 eq).
-
Initiation: Add solid NaOH pellets (1.1 eq) to the mixture.
-
Grinding: Begin grinding the mixture vigorously with the pestle. The solid mixture will likely become a paste and may change color as the reaction proceeds. Continue grinding for 20-40 minutes at room temperature.
-
Monitoring: Monitor the reaction progress by taking a small sample, dissolving it in a suitable solvent, and analyzing it with Thin Layer Chromatography (TLC).[5]
-
Workup: Once the reaction is complete, add cold water to the mortar and carefully neutralize the mixture to pH ~2-3 with 1 M HCl.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine (1 x 25 mL), and dry over anhydrous MgSO₄. Filter the drying agent and concentrate the solvent under reduced pressure to yield the crude product.
-
Final Purification: The crude product can be further purified by recrystallization from a minimal amount of an ethanol/water mixture.
Caption: Workflow for the solvent-free mechanochemical synthesis.
Application Protocol II: Heterogeneous Catalysis with Renewable Solvents
Scientific Principle (Causality): To align with Green Chemistry principles, we can replace soluble acids or bases with solid, reusable catalysts.[6] Acidic clays like Montmorillonite K-10 or zeolites are excellent candidates. They are inexpensive, environmentally benign, and easily removed from the reaction mixture by simple filtration, which prevents waste and simplifies purification.[6] Furthermore, replacing traditional petrochemical-derived solvents with bio-derived alternatives like 2-Methyltetrahydrofuran (2-MeTHF), which comes from corncobs, further enhances the green credentials of the synthesis.[7]
Protocol: Montmorillonite K-10 Catalyzed Condensation
Materials:
-
Methoxyacetone (1.0 eq)
-
Glyoxylic acid monohydrate (1.1 eq)
-
Montmorillonite K-10 clay (20% by weight of the limiting reagent)
-
2-Methyltetrahydrofuran (2-MeTHF)
-
Sodium bicarbonate (5% aqueous solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Catalyst Activation: Activate the Montmorillonite K-10 clay by heating it at 120 °C under vacuum for 4 hours. Allow it to cool to room temperature in a desiccator.
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add methoxyacetone (1.0 eq), glyoxylic acid monohydrate (1.1 eq), and the activated K-10 clay.
-
Solvent Addition: Add 2-MeTHF as the solvent (approx. 5 mL per gram of limiting reagent).
-
Reaction: Heat the mixture to reflux (approx. 80 °C) with vigorous stirring. Monitor the reaction's progress using TLC. The reaction may take 4-8 hours.
-
Catalyst Removal: After the reaction is complete, cool the mixture to room temperature. Remove the solid clay catalyst by vacuum filtration, washing the clay with a small amount of fresh 2-MeTHF.
-
Workup: Transfer the filtrate to a separatory funnel. Wash with a 5% sodium bicarbonate solution to remove any unreacted glyoxylic acid, followed by a water wash and a brine wash.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the 2-MeTHF under reduced pressure. The resulting crude product can be purified by recrystallization.
Comparative Analysis of Synthetic Routes
The choice of synthetic route involves a trade-off between factors like yield, reaction time, cost, and environmental impact. The following table summarizes the key metrics for the discussed green approaches compared to a traditional method.
| Parameter | Traditional Method (NaOH/Ethanol) | Mechanochemical Grinding | Heterogeneous Catalysis (K-10/2-MeTHF) |
| Catalyst | Stoichiometric NaOH (soluble) | Catalytic Solid NaOH | Catalytic Montmorillonite K-10 (solid) |
| Solvent | Ethanol | None (Solvent-Free) | 2-MeTHF (Bio-derived)[7] |
| Temperature | Reflux ( ~78 °C) | Room Temperature | Reflux (~80 °C) |
| Reaction Time | 6-12 hours | 20-40 minutes | 4-8 hours |
| Yield (Typical) | 60-75% | 75-90% | 70-85% |
| Atom Economy | Moderate | High | High |
| Waste Profile | High (Solvent, aqueous waste) | Very Low | Moderate (Catalyst is recyclable) |
| Green Advantages | Few | No solvent, low energy, fast | Recyclable catalyst, renewable solvent |
Conclusion: A Commitment to Sustainable Science
The synthesis of 4-Methoxy-3-methylbut-2-enoic acid can be achieved through multiple pathways that significantly improve upon the environmental and safety profile of traditional methods. By embracing principles such as solvent-free reactions, the use of heterogeneous, recyclable catalysts, and the adoption of bio-derived solvents, chemists can actively reduce the environmental footprint of their research. The protocols detailed herein demonstrate that green chemistry is not a compromise on efficiency but rather a smarter, safer, and more sustainable approach to modern chemical synthesis. We encourage the scientific community to adopt and adapt these methodologies to foster a culture of sustainability in the laboratory and beyond.
References
- Smolecule. (2024). Buy 4-(2-Methoxyphenyl)-3-methylbut-2-enoicacid.
- Organic-Synthesis.com. Green Chemistry.
- BenchChem. (2025). Addressing challenges in the scale-up production of 4-Methoxy-3-methylbutan-2-one.
- Sigma-Aldrich. Greener Solvent Alternatives.
- ResearchGate. (n.d.). Anastas' twelve principles of green chemistry.
- BenchChem. (2025). Chiral Synthesis of 4-Methoxy-3-methylbutan-2-one Derivatives: Application Notes and Protocols.
- ChemSynthesis. (2025). methyl (3Z)-4-methoxy-2-methyl-3-butenoate.
- ResearchGate. (2014). Green chemistry principles in organic compound synthesis and analysis.
- National Center for Biotechnology Information. (n.d.). Harnessing the 12 Green Chemistry Principles for Sustainable Antiparasitic Drugs: Toward the One Health Approach.
- Carl ROTH. (n.d.). Green Chemistry.
- Organic Syntheses. (n.d.). trans-4-methoxy-3-buten-2-one.
- National Center for Biotechnology Information. (n.d.). Organic Synthesis Using Environmentally Benign Acid Catalysis.
- Polimi. (n.d.). Multi-enzyme cascade synthesis of the most odorous stereoisomers of the commercial odorant Muguesia®.
- Indonesian Journal of Chemistry. (2008). SYNTHESIS OF 4-(4-METHOXY-PHENYL)-3-BUTENE-2-ON AND THE ACTIVITY TEST AS A FRUIT FLIES ATRACTANT.
- SciTePress. (n.d.). Green Synthesis of 4-Hydroxy-4′-Methoxychalcone by Grinding Techniques.
- Taylor & Francis Online. (2013). Simple procedures for analyzing and purifying methylene green.
Sources
- 1. organic-synthesis.com [organic-synthesis.com]
- 2. researchgate.net [researchgate.net]
- 3. SYNTHESIS OF 4-(4-METHOXY-PHENYL)-3-BUTENE-2-ON AND THE ACTIVITY TEST AS A FRUIT FLIES ATRACTANT | Pranowo | Indonesian Journal of Chemistry [journal.ugm.ac.id]
- 4. scitepress.org [scitepress.org]
- 5. notablesdelaciencia.conicet.gov.ar [notablesdelaciencia.conicet.gov.ar]
- 6. Organic Synthesis Using Environmentally Benign Acid Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
Troubleshooting & Optimization
improving reaction yield of 4-Methoxy-3-methylbut-2-enoic acid synthesis
Welcome to the Technical Support Center .
Below is a comprehensive troubleshooting and optimization guide for the synthesis of 4-Methoxy-3-methylbut-2-enoic acid . This guide is structured to address the three critical stages of the synthesis: Allylic Bromination , Nucleophilic Substitution (Methoxylation) , and Ester Hydrolysis .
Quick Reference: The Synthetic Pathway
Before troubleshooting, verify your workflow against this standard mechanism.
Caption: Standard synthetic workflow with critical failure points (red dashed lines) identified.
Module 1: The Bromination Bottleneck (Wohl-Ziegler Reaction)
Objective: Synthesis of Ethyl 4-bromo-3-methylbut-2-enoate.[1][2][3] Core Challenge: Controlling the competition between mono-bromination, di-bromination, and allylic rearrangement.
Troubleshooting Guide
| Symptom | Probable Cause | Corrective Action |
| Low Yield (<40%) | Old/Wet NBS: NBS degrades to succinimide and bromine over time, losing stoichiometry. | Recrystallize NBS from hot water (dry under vacuum/P₂O₅). It should be white, not yellow. |
| High "Tar" Formation | High Br₂ Concentration: High instantaneous concentration of Br₂ promotes ionic addition across the alkene rather than radical substitution. | Solvent Choice: Use |
| Di-bromo Impurities | Over-conversion: Pushing the reaction to 100% consumption of starting material inevitably leads to bromination of the product. | The "60% Rule": Stop the reaction when ~60-70% of the starting material is consumed. Isolate the product and recycle the starting ester. |
| Reaction won't start | Initiator Failure: AIBN or Benzoyl Peroxide is dead; or oxygen inhibition. | Degas solvent thoroughly ( |
Expert Insight: The "Goldfinger" Mechanism
The reaction relies on a low, steady-state concentration of
Module 2: The Methoxylation Matrix
Objective: Synthesis of Ethyl 4-methoxy-3-methylbut-2-enoate.
Core Challenge: Preventing
Protocol Optimization
Q: I see a new spot on TLC that is less polar than my product. What is it? A: This is likely the diene formed by elimination.
-
Fix: Ensure your reaction temperature is controlled.
-
Start:
. -
Ramp: Allow to warm to Room Temperature (RT) only. Do not reflux.
-
Stoichiometry: Use exactly 1.05–1.1 equivalents of NaOMe. Excess base promotes elimination.
-
Q: Can I use MeOH/H₂SO₄ to methoxylate?
A: No. Acidic conditions will likely cause isomerization or hydration of the double bond. You must use the Williamson Ether approach (
Q: How do I separate the product from the unreacted bromo-ester? A: If you followed the "60% Rule" in Step 1, you might have residual starting material. However, at Step 2, the conversion of bromo-ester to methoxy-ester should be near quantitative.
-
Purification: The methoxy ester is volatile. Avoid high-vacuum prolonged drying. Distillation is possible but risky due to polymerization. Column chromatography (Silica, Hexane:EtOAc 9:1) is preferred.[6]
Module 3: Hydrolysis & Isolation (The Stability Challenge)
Objective: Final deprotection to 4-Methoxy-3-methylbut-2-enoic acid. Core Challenge: Preventing acid-catalyzed decomposition of the allylic ether.
Critical Control Points
-
Base Selection:
-
Avoid: NaOH/Reflux (Too harsh, can cause polymerization or side reactions).
-
Recommended:LiOH (Lithium Hydroxide) in THF/Water (3:1) at Room Temperature. LiOH is milder and less likely to attack the double bond [3].
-
-
Workup (The Danger Zone):
-
The most common point of yield loss is the acidification step. The allylic ether moiety is acid-sensitive.
-
Protocol:
-
Evaporate THF.
-
Wash the basic aqueous layer with Ether (to remove unreacted ester/impurities).
-
Cool to
. -
Acidify carefully with
or Citric Acid to pH 3–4 (Do not go to pH 1). -
Extract immediately with Ethyl Acetate.
-
-
Summary of Quantitative Data
| Parameter | Step 1 (Bromination) | Step 2 (Methoxylation) | Step 3 (Hydrolysis) |
| Limiting Reagent | Ethyl 3,3-dimethylacrylate | Bromo-ester Intermediate | Methoxy-ester Intermediate |
| Key Reagent | NBS (Recrystallized) | NaOMe (Freshly prepared) | LiOH (2-3 eq) |
| Solvent System | Anhydrous MeOH | THF / | |
| Temperature | Reflux | RT | |
| Target Yield | 50–60% (isolated) | 75–85% | 85–95% |
| Major Impurity | Conjugated Diene | Polymerized material |
Decision Logic: Troubleshooting Bromination
Use this logic flow to diagnose the first step, which is the most common failure point.
Caption: Diagnostic logic for improving the Wohl-Ziegler bromination yield.
References
-
Wohl-Ziegler Reaction Mechanism & Conditions. Organic Chemistry Portal. Source:[Link]
-
Allylic Bromination by NBS: Selectivity and Mechanism. Chemistry Steps. Source:[Link]
-
Mild Alkaline Hydrolysis of Hindered Esters. Arkivoc (2018). Source:[Link]
-
Synthesis of ethyl 4-bromo-3-methylbut-2-enoate (Protocol). ResearchGate (2012). Source:[Link]
Sources
Technical Support Center: 4-Methoxy-3-methylbut-2-enoic Acid Solubility Optimization
Executive Summary & Physicochemical Context
The Core Challenge:
4-Methoxy-3-methylbut-2-enoic acid is an
Users typically encounter precipitation when diluting DMSO stocks into acidic buffers (pH < 5.0) or high-ionic-strength media (e.g., PBS).[1] This guide provides the mechanistic understanding and protocols to stabilize this compound in aqueous environments.
| Property | Value / Characteristic | Implication |
| Functional Group | Carboxylic Acid (-COOH) | pH-dependent solubility (Henderson-Hasselbalch kinetics). |
| Substituents | Methoxy (-OCH₃), Methyl (-CH₃) | Increases lipophilicity ( |
| Unsaturation | Conjugated Alkene (C=C) | Potential Michael acceptor; stability concerns in strong nucleophiles. |
| pKa (Est.) | 4.5 – 5.0 | Critical Zone: Below pH 5.0, solubility drops exponentially. |
Troubleshooting Guide (FAQ & Scenarios)
Scenario A: "My compound crashes out immediately upon adding the DMSO stock to the buffer."
Diagnosis: You have likely triggered the "Solvent Shift" precipitation.
-
Mechanism: DMSO solvates the hydrophobic regions of the neutral molecule. When you dilute into an aqueous buffer, the solvent power drops.[2] If the buffer pH is near or below the pKa, the compound protonates to its neutral, insoluble form (
). -
Solution:
-
Check pH: Ensure final buffer pH is > 6.0 (ideally 7.4).
-
Order of Addition: Do not add buffer to DMSO. Add the DMSO stock dropwise into the vortexing buffer to prevent local high-concentration "hotspots" where precipitation nucleates.
-
Scenario B: "The solution is clear at room temperature but precipitates in the fridge (4°C)."
Diagnosis: Kinetic solubility vs. Thermodynamic solubility.
-
Mechanism: Solubility is temperature-dependent.[2] Lowering
reduces the saturation limit ( ). Furthermore, phosphate buffers (PBS) can experience pH shifts or salt precipitation at low temperatures.[1] -
Solution:
-
Store working solutions at RT if stability permits (see Stability Protocol).
-
Switch to a buffer with a lower temperature coefficient, such as HEPES or MOPS, rather than Tris or Phosphate.
-
Scenario C: "I see crystals forming in my cell culture media (DMEM/RPMI)."
Diagnosis: Salting-out effect and Calcium interaction.
-
Mechanism: High ionic strength (salts) reduces the solubility of organic molecules ("Salting Out"). Additionally, carboxylates can form insoluble complexes with divalent cations (
, ) present in media. -
Solution:
-
Limit final concentration to < 100
if possible. -
Use a "intermediate dilution" step: Dilute DMSO stock 1:10 into water (pH adjusted to 8) before adding to media.
-
Experimental Protocols
Protocol 1: The "Solubility Mapping" Workflow
Do not guess the solubility. Map it.
Materials:
-
100 mM Stock Solution (in 100% DMSO).
-
Universal Buffer System (Citrate-Phosphate-Borate) adjusted to pH 3, 5, 7, and 9.
Steps:
-
Preparation: Aliquot 190
of buffer into a UV-transparent 96-well plate. -
Spike: Add 10
of DMSO stock (Final: 5 mM). -
Incubation: Shake at 500 rpm for 2 hours at 25°C.
-
Detection: Measure Absorbance at 600 nm (Turbidity).
- : Soluble.
- : Precipitated.
-
Validation: Centrifuge turbid wells (3000 x g, 10 min), sample supernatant, and analyze via HPLC-UV to determine actual concentration (
).
Protocol 2: Stability Verification (Acid-Catalyzed Hydrolysis)
The vinyl ether moiety (methoxy-alkene) can be acid-labile, potentially hydrolyzing to a ketone/aldehyde.
-
Prepare a 100
solution in 0.1 M HCl (pH ~1). -
Incubate at 37°C.
-
Inject onto HPLC at
. -
Pass Criteria: >95% parent compound remaining after 4h. If degradation occurs, avoid acidic buffers (pH < 4) entirely , even if solubility is not the issue.
Visualizing the Solubility Logic
The following diagram illustrates the decision-making process for buffer selection to avoid precipitation.
Caption: Figure 1. Decision tree for buffer selection. Yellow nodes indicate decision points; Red nodes indicate high-risk failure modes; Green nodes indicate safe operating conditions.
References & Authoritative Sources
-
Avdeef, A. (2003). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. (Defines the relationship between intrinsic solubility
and pH-dependent solubility ). -
Bergström, C. A., et al. (2007). "Accuracy of calculated pH-dependent aqueous drug solubility." European Journal of Pharmaceutical Sciences, 32(4-5), 381-390. Link
-
Box, K. J., & Comer, J. (2008). "Using measured pKa, LogP and solubility to investigate supersaturation and predict BCS class." Current Drug Metabolism, 9(9), 869-878. Link
-
Di, L., & Kerns, E. H. (2006). "Biological assay challenges from compound solubility: strategies for bioassay optimization." Drug Discovery Today, 11(9-10), 446-451. (Discusses the "crashing out" phenomenon in DMSO spikes). Link
-
Serajuddin, A. T. (2007). "Salt formation to improve drug solubility." Advanced Drug Delivery Reviews, 59(7), 603-616. (Explains the counter-ion effects and calcium salt precipitation). Link
Disclaimer
This guide is intended for research use only. The physicochemical properties estimated herein (pKa, LogP) are based on structural analogs and should be empirically verified for critical GLP studies.
Sources
removing byproducts from 4-Methoxy-3-methylbut-2-enoic acid reaction mixtures
Case Reference: PUR-4M3M-2E Status: Open Priority: High (Research/Clinical Grade)
Welcome to the Technical Support Center
You have reached the Tier 3 Support Desk for Organic Synthesis. This guide addresses the purification of 4-Methoxy-3-methylbut-2-enoic acid , a functionalized
Unlike simple aliphatic acids, this molecule presents a "Triple Threat" of purification challenges:
-
Stereochemical Instability: The
double bond is prone to isomerization. -
Amphiphilic Nature: The methoxy ether tail increases solubility in organic solvents, complicating aqueous extractions.
-
Thermal Sensitivity: The conjugated system can polymerize or decarboxylate under aggressive distillation.
Module 1: Diagnostic Triage (Start Here)
Before initiating a protocol, identify your specific failure mode using the decision matrix below.
Figure 1: Purification Logic Flow. Identify the primary impurity to select the correct workflow.
Module 2: The Isomer Challenge (Ticket #001)
Issue: The reaction produced a mixture of
Resolution Protocol: Argentation Chromatography
Standard silica relies on polarity. By doping silica with Silver Nitrate (
Step-by-Step Protocol:
-
Prepare the Stationary Phase:
-
Dissolve
(10% w/w relative to silica) in Acetonitrile. -
Add silica gel and rotary evaporate until dry. Protect from light (wrap flask in foil).
-
Caution: Silver-doped silica is light-sensitive and will turn black if exposed.
-
-
Column Packing:
-
Pack the column in the dark or under low light.
-
Use a gradient of Hexanes:Ethyl Acetate (start 95:5).
-
-
Elution:
-
The
-isomer (typically less hindered/more linear) usually elutes first. -
The
-isomer (chelated more strongly to Ag) elutes second.
-
-
Recovery:
-
Wash fractions with brine immediately to remove leached silver ions before concentration.
-
Expert Insight: If chromatography is too expensive for your scale, consider Iodine-Catalyzed Isomerization . Refluxing the mixture in toluene with catalytic
can drive the mixture toward the thermodynamic product (usually), effectively "purifying" the mixture by converting the impurity into the product.
Module 3: Chemical Cleanup (Ticket #002)
Issue: Presence of unreacted starting materials (e.g., 4-bromo-3-methylbut-2-enoate) or inorganic salts (NaH, LiCl). Root Cause: Incomplete hydrolysis or poor phase separation during the quench.
Resolution Protocol: The "pH-Switch" Extraction
This is the most robust method for carboxylic acids. It exploits the pKa difference between your product (approx pKa 4.5–5.0) and neutral impurities.[2]
Data Table: Solubility & pKa Parameters
| Component | Approx pKa | pH < 2 (Acidic) | pH > 9 (Basic) |
|---|---|---|---|
| Target Acid | ~4.8 | Organic Soluble (Protonated) | Water Soluble (Deprotonated) |
| Neutral Impurities | N/A | Organic Soluble | Organic Soluble |
| Inorganic Salts | N/A | Water Soluble | Water Soluble |
The Workflow:
-
Initial Dissolution: Dissolve crude mixture in Diethyl Ether (
) or MTBE. Avoid DCM if possible to prevent emulsions with salts. -
Base Extraction (The Trap):
-
Extract the organic layer with saturated
(pH ~8.5). -
Why? The carboxylic acid deprotonates (
) and moves to the aqueous layer. -
CRITICAL: The neutral impurities (unreacted esters, halides) stay in the organic layer.
-
Discard the organic layer (after checking TLC!).
-
-
Acidification (The Release):
-
Take the aqueous layer (containing your product) and cool to 0°C.
-
Slowly acidify with 1M HCl to pH ~2.
-
Observation: The solution should turn cloudy as the free acid precipitates/oils out.
-
-
Final Extraction:
-
Extract the now-acidic aqueous layer with fresh
. -
Dry over
and concentrate.
-
Figure 2: The pH-Switch Protocol. This method isolates the acid from non-acidic byproducts.
Module 4: FAQ & Troubleshooting
Q: My product is an oil, but the literature says it should be a solid. Why? A: This is a classic sign of solvent entrapment or isomer contamination .
-
Solvent: The methoxy group can coordinate to solvents. Dry under high vacuum (>0.1 mbar) for 12 hours.
-
Isomers: Pure
-isomer might be crystalline, but an mix often depresses the melting point into an oil. Try triturating the oil with cold pentane to induce crystallization.
Q: I see a new spot on TLC after rotary evaporation. Did it decompose?
A: Check your bath temperature.
-
Fix: Use a bath temp < 35°C and ensure your vacuum is strong enough to remove solvent at this low temperature. Add a radical inhibitor (like BHT) if polymerization is suspected.
Q: Can I distill this acid?
A: generally, No. The boiling point is likely too high (
References
-
Purification of Carboxylic Acids: Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals. Butterworth-Heinemann.
-
Argentation Chromatography: Williams, C. M., & Mander, L. N. (2001). Chromatography with Silver Nitrate. Tetrahedron, 57(3), 425–447.
-
HWE Reaction & Isomer Control: Maryanoff, B. E., & Reitz, A. B. (1989). The Wittig olefinization reaction and modifications involving phosphoryl-stabilized carbanions. Stereochemistry, mechanism, and selected synthetic aspects.[3] Chemical Reviews, 89(4), 863-927.
-
General Workup Procedures: Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
Sources
troubleshooting low purity in 4-Methoxy-3-methylbut-2-enoic acid isolation
Welcome to the technical support center for the isolation and purification of 4-Methoxy-3-methylbut-2-enoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with achieving high purity for this compound. We will explore the underlying chemical principles of purification strategies and provide field-proven, step-by-step protocols to troubleshoot common issues.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of impurities in a typical synthesis of 4-Methoxy-3-methylbut-2-enoic acid?
A1: Impurities can arise from several stages of the synthetic process. The most common sources include:
-
Unreacted Starting Materials: Incomplete reactions, such as a Wittig or Horner-Wadsworth-Emmons olefination to form the carbon backbone, can leave behind the initial aldehyde/ketone or phosphonium salt/phosphonate ester.[1][2] Subsequent hydrolysis of an ester precursor to the final carboxylic acid may also be incomplete.
-
Reaction Byproducts: The Wittig reaction is notorious for producing triphenylphosphine oxide (TPPO), which can be difficult to separate due to its moderate polarity.[1] Other side reactions might include isomerization of the double bond, or side-reactions from the use of strong bases.
-
Workup Contaminants: During the acid-base extraction, failure to completely separate the organic and aqueous layers can re-introduce neutral impurities.[3] Insufficient washing can leave behind salts or the acid/base used for pH adjustment.
Q2: My crude product is an oil and refuses to crystallize. What's happening?
A2: This is a common issue known as "oiling out" and it typically indicates the presence of significant impurities that disrupt the crystal lattice formation.[4] It can also occur if the melting point of the compound is close to the temperature of the crystallization solvent or if the solution is supersaturated and cooled too quickly. A systematic approach to solvent screening is the best course of action.[4]
Q3: Why is a simple aqueous wash insufficient for purification?
A3: While a water wash can remove some water-soluble impurities, it is generally ineffective for separating compounds with similar polarities. 4-Methoxy-3-methylbut-2-enoic acid is an organic acid with limited water solubility.[5] A more robust method like an acid-base extraction is required to exploit the acidic nature of the carboxyl group, converting it into a water-soluble salt to effectively separate it from neutral or basic organic impurities.[6][7]
Q4: How do I choose the best base for the acid-base extraction?
A4: The choice of base is critical and depends on the potential acidic impurities in your mixture.
-
Sodium Bicarbonate (NaHCO₃): This is a weak base and is ideal for selectively extracting carboxylic acids. It is generally not strong enough to deprotonate less acidic compounds like phenols, allowing for their separation.[6][8]
-
Sodium Hydroxide (NaOH): This is a strong base and will extract both carboxylic acids and other acidic compounds like phenols.[8] Using a strong base when not necessary can complicate purification. Furthermore, if your synthesis involves the hydrolysis of an ester, a strong base like NaOH could inadvertently hydrolyze a desired ester product if used in the workup of a preceding step.[7]
Troubleshooting Guide: From Crude Mixture to Pure Compound
This guide addresses specific problems you may encounter during the isolation of 4-Methoxy-3-methylbut-2-enoic acid.
Problem 1: Low Purity After Initial Acid-Base Extraction
-
Symptom: NMR or LC-MS analysis of the isolated solid shows significant contamination with a neutral impurity (e.g., triphenylphosphine oxide or an unreacted aldehyde).
-
Likely Cause: Inefficient phase separation or insufficient washing during the extraction process. Emulsions can sometimes form, trapping organic material in the aqueous layer.
-
Solutions:
-
Improve Phase Separation: After shaking the separatory funnel, allow adequate time for the layers to fully separate. To break up emulsions, a small amount of brine (saturated NaCl solution) can be added.[9]
-
Back-Washing: After extracting your carboxylate salt into the aqueous basic layer, wash this aqueous layer once more with a fresh portion of organic solvent (e.g., diethyl ether or ethyl acetate). This "back-wash" will remove any lingering neutral organic impurities that were physically carried over.
-
Acidification and Re-extraction: When re-acidifying the aqueous layer to precipitate your carboxylic acid, ensure the pH is sufficiently acidic (pH ~2) to fully protonate the carboxylate.[10] If the product remains partially dissolved, it can be recovered by extracting the acidified aqueous solution with fresh organic solvent.[6]
-
Problem 2: The Isolated Product is an Oil or a Gummy Solid
-
Symptom: After acidification and removal of the solvent, the product is not a crystalline solid.
-
Likely Cause: The presence of impurities is inhibiting crystallization, or an inappropriate solvent was used for the final extraction/evaporation.
-
Solutions:
-
Purity Check: First, confirm the identity of the major component via NMR. If it is your desired product, proceed with purification. If not, revisit the synthesis and initial workup.
-
Systematic Recrystallization: This is the most effective method for purifying solids.[4] Do not assume the solvent from your extraction is suitable for crystallization. A systematic solvent screening is necessary (see Protocol 2). A good recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble when hot.[4]
-
Solvent System Optimization: If a single solvent doesn't work, try a binary solvent system. Dissolve the oil in a minimal amount of a "good" solvent (in which it is very soluble), and then slowly add a "poor" anti-solvent (in which it is insoluble) until the solution becomes turbid. Gently heat to clarify and then allow to cool slowly.[4]
-
Problem 3: Low Overall Yield
-
Symptom: The final mass of the pure, isolated product is significantly lower than theoretically expected.
-
Likely Cause: Material loss can occur at every stage of the purification process.
-
Solutions:
-
Extraction Inefficiency: Ensure the pH of the aqueous layer is sufficiently basic (pH > 8) during extraction to deprotonate the acid and sufficiently acidic (pH < 3) during precipitation.[10] Perform multiple extractions with smaller volumes of solvent, which is more efficient than a single extraction with a large volume.
-
Premature Crystallization: During a hot filtration step in recrystallization, the product can crystallize on the filter funnel. Use a pre-heated funnel and perform the filtration quickly to prevent this.[4]
-
Incomplete Precipitation: After acidifying the aqueous layer, cool the solution in an ice bath to maximize the precipitation of your product, as solubility is often lower at colder temperatures.
-
Transfer Losses: Be meticulous when transferring material between flasks. Rinse glassware with the appropriate solvent to recover any adhered product.[11]
-
Data & Protocols
Table 1: Common Impurities & Characteristics
| Impurity | Likely Origin | Separation Strategy |
| Triphenylphosphine Oxide (TPPO) | Wittig Reaction Byproduct | Moderately polar, neutral. Best removed by precipitating from a non-polar solvent (e.g., hexane/ether) before chromatography or by careful recrystallization of the final acid.[1] |
| Unreacted Aldehyde/Ketone | Incomplete Olefination Reaction | Neutral. Removed via acid-base extraction.[5][6] |
| Unreacted Ester Precursor | Incomplete Hydrolysis | Neutral. Removed via acid-base extraction. |
| Phenolic Byproducts | Side reactions from starting materials | Weakly acidic. Can be separated from the carboxylic acid by using a weak base like sodium bicarbonate for extraction.[6][8] |
Diagram 1: Troubleshooting Workflow for Low Purity
Caption: Decision tree for troubleshooting low purity issues.
Protocol 1: Optimized Acid-Base Extraction
This protocol is designed to separate 4-Methoxy-3-methylbut-2-enoic acid from neutral impurities.
-
Dissolution: Dissolve the crude reaction mixture in an organic solvent like ethyl acetate or diethyl ether (approx. 10 mL per 1 g of crude material).
-
Initial Extraction: Transfer the solution to a separatory funnel. Add an equal volume of a saturated sodium bicarbonate (NaHCO₃) solution. Stopper the funnel and shake vigorously, venting frequently to release CO₂ gas.
-
Separate Layers: Allow the layers to separate completely. Drain the lower aqueous layer into a clean Erlenmeyer flask.
-
Repeat Extraction: Add another portion of saturated NaHCO₃ solution to the organic layer remaining in the funnel. Shake, vent, and combine the aqueous layer with the first one. Repeat one more time for a total of three extractions.
-
Back-Wash: To the combined aqueous extracts, add a small portion (approx. 1/4 of the total volume) of the original organic solvent (e.g., ethyl acetate). Shake and allow the layers to separate. Discard this organic wash layer. This step removes residual neutral impurities.[6]
-
Acidification: Cool the aqueous layer in an ice bath. Slowly add 6M HCl dropwise while stirring until the pH of the solution is ~2 (check with pH paper). A white precipitate of your carboxylic acid should form.[5]
-
Isolation:
-
If a solid precipitates: Collect the solid by vacuum filtration. Wash the solid in the funnel with a small amount of cold deionized water. Allow the solid to air-dry.
-
If no solid forms (or it oils out): Extract the acidified aqueous solution three times with fresh portions of ethyl acetate.[6] Combine these organic extracts, dry them over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure (rotary evaporation).
-
-
Final Purification: The resulting solid should be further purified by recrystallization (see Protocol 2).
Diagram 2: Acid-Base Extraction Workflow
Caption: Workflow for isolating the carboxylic acid from neutral impurities.
Protocol 2: Systematic Solvent Screening for Recrystallization
This protocol helps identify a suitable solvent or solvent system for recrystallization.[4]
-
Preparation: Place a small amount (10-20 mg) of your impure solid into several different test tubes.
-
Solvent Selection: To each tube, add a different test solvent dropwise at room temperature. Choose a range of solvents with varying polarities (e.g., water, ethanol, acetone, ethyl acetate, toluene, hexanes).
-
Room Temperature Test: Agitate the tube.
-
If the compound dissolves completely at room temperature, the solvent is unsuitable (it's too good a solvent).
-
If the compound is completely insoluble, proceed to the next step.
-
-
Elevated Temperature Test: Gently heat the tubes containing the insoluble samples in a warm water or sand bath. Continue adding the solvent dropwise until the solid just dissolves.
-
If the compound dissolves fully upon heating, it is a potential candidate for recrystallization.
-
If it remains insoluble even at the solvent's boiling point, the solvent is unsuitable .
-
-
Cooling and Observation: Remove the "potential candidate" tubes from the heat and allow them to cool slowly to room temperature. If necessary, scratch the inside of the test tube with a glass rod to induce crystallization. Finally, cool them in an ice bath.
-
Evaluation: The best solvent is the one that dissolves the compound when hot but yields well-formed crystals with minimal product loss upon cooling.
References
-
Nichols, L. (2022, April 7). 4.8: Acid-Base Extraction. Chemistry LibreTexts. [Link]
-
Wikipedia. (n.d.). Acid–base extraction. [Link]
-
LookChem. (n.d.). General procedures for the purification of Carboxylic acids. Chempedia. [Link]
-
CDN. (n.d.). Liquid/liquid Extraction of a Carboxylic Acid, Amine, and Neutral Unknown Mixture. [Link]
- Google Patents. (n.d.).
-
The Department of Chemistry, UWI, Mona, Jamaica. (2014, October 30). Separation of an Unknown Mixture. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. [Link]
-
chemrevise. (n.d.). 3.9-revision-guide-carboxylic-acids-and-derivatives-aqa.pdf. [Link]
-
University of Rochester, Chemistry. (n.d.). Troubleshooting: How to Improve Yield. [Link]
-
Wikipedia. (n.d.). Wittig reaction. [Link]
-
Master Organic Chemistry. (2018, February 6). Wittig Reaction - Examples and Mechanism. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Wittig reaction - Wikipedia [en.wikipedia.org]
- 3. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. vernier.com [vernier.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 8. Separation of an Unknown Mixture [wwwchem.uwimona.edu.jm]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 11. Troubleshooting [chem.rochester.edu]
Technical Support Center: Resolving NMR Spectral Overlap in 4-Methoxy-3-methylbut-2-enoic Acid Analysis
Welcome to the dedicated technical support resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting protocols and frequently asked questions (FAQs) to address the common challenge of NMR spectral overlap, specifically in the context of analyzing 4-Methoxy-3-methylbut-2-enoic acid and related unsaturated carboxylic acids.
Introduction: The Challenge of Spectral Overlap
In the analysis of 4-Methoxy-3-methylbut-2-enoic acid, the protons of the methoxy (-OCH₃) and methyl (-CH₃) groups, along with the olefinic proton, can exhibit close chemical shifts in the ¹H NMR spectrum. This proximity often leads to signal overlap, complicating accurate integration, coupling constant determination, and unambiguous structural confirmation. This guide offers a systematic approach to resolving these ambiguities.
Troubleshooting Guides: Step-by-Step Protocols
When faced with spectral overlap, a sequential and logical approach to experimental modification is key. Below are detailed protocols, from simple adjustments to more advanced 2D NMR techniques.
Guide 1: Modifying Acquisition Parameters and Sample Conditions
Before resorting to more time-intensive 2D NMR experiments, simple modifications to the sample and acquisition parameters can often provide the necessary resolution.
1.1. Changing the NMR Solvent
-
Principle: Different deuterated solvents can induce changes in chemical shifts due to varying solvent-solute interactions, a phenomenon known as the solvent effect.[1][2] Aromatic solvents like benzene-d₆, for instance, can cause significant shifts compared to chloroform-d₃ due to their magnetic anisotropy.[3]
-
Protocol:
-
Acquire a standard ¹H NMR spectrum in your initial solvent (e.g., CDCl₃).
-
Carefully evaporate the initial solvent.
-
Dissolve the sample in an alternative deuterated solvent (e.g., benzene-d₆, acetone-d₆, or methanol-d₄).[4]
-
Acquire a new ¹H NMR spectrum and compare the signal dispersion with the original spectrum.
-
1.2. Varying the Sample Temperature
-
Principle: Temperature variations can influence molecular conformation and hydrogen bonding, which in turn can affect the chemical shifts of nearby protons.[5] This can be particularly useful if conformational exchange is contributing to peak broadening or overlap.[6]
-
Protocol:
-
Acquire a standard ¹H NMR spectrum at room temperature.
-
Increase or decrease the temperature of the NMR probe in increments of 10-20 K.
-
Acquire a spectrum at each new temperature and observe any changes in chemical shifts and signal resolution.
-
Guide 2: Utilizing Lanthanide Shift Reagents (LSRs)
-
Principle: LSRs are paramagnetic complexes that can coordinate with Lewis basic sites in a molecule, such as the carboxylic acid group in 4-Methoxy-3-methylbut-2-enoic acid.[7][8] This interaction induces large changes in the chemical shifts of nearby protons, with the magnitude of the shift dependent on the distance from the lanthanide ion.[9][10] Europium-based reagents typically induce downfield shifts, while praseodymium-based reagents cause upfield shifts.[11]
-
Protocol:
-
Acquire a standard ¹H NMR spectrum of your sample.
-
Add a small, precisely measured amount of the LSR (e.g., Eu(fod)₃) to the NMR tube.
-
Acquire another ¹H NMR spectrum and observe the changes in chemical shifts.
-
Continue to add small increments of the LSR, acquiring a spectrum after each addition, until the desired signal separation is achieved.[6]
-
Guide 3: Advanced 2D NMR Techniques
When simpler methods are insufficient, 2D NMR provides powerful tools for resolving overlap by spreading the signals across a second frequency dimension.[12][13]
3.1. ¹H-¹H COSY (Correlation Spectroscopy)
-
Principle: The COSY experiment identifies protons that are coupled to each other, typically through two or three bonds.[14][15] This is visualized as cross-peaks in the 2D spectrum, which connect the signals of coupled protons.
-
Experimental Workflow:
3.2. ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence)
-
Principle: The HSQC experiment correlates protons with the carbons to which they are directly attached (one-bond correlation).[12] Since ¹³C spectra are generally better dispersed than ¹H spectra, this can effectively resolve overlapping proton signals.[18]
-
Experimental Workflow:
-
Acquire standard ¹H and ¹³C NMR spectra to determine spectral widths.
-
Set up a standard HSQC experiment.
-
Process the 2D data.
-
Analyze the cross-peaks, where each peak corresponds to a C-H bond. Overlapping proton signals in the ¹H dimension can often be resolved by their distinct ¹³C chemical shifts.
-
3.3. ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation)
-
Principle: The HMBC experiment reveals correlations between protons and carbons over longer ranges, typically two or three bonds.[19] This is invaluable for piecing together the carbon skeleton and assigning quaternary carbons.
-
Experimental Workflow:
-
Set up a standard HMBC experiment, using the spectral widths from the 1D spectra.
-
Process the 2D data.
-
Analyze the cross-peaks to connect different fragments of the molecule. For example, correlations from the methoxy protons to the olefinic carbon can be observed.
-
Visualizing NMR Troubleshooting Workflows
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. reddit.com [reddit.com]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. Troubleshooting [chem.rochester.edu]
- 5. Solvent-Dependent Structures of Natural Products Based on the Combined Use of DFT Calculations and 1H-NMR Chemical Shifts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Lanthanide shift reagents in nmr | PPTX [slideshare.net]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. scribd.com [scribd.com]
- 12. Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 13. Unlocking Molecular Secrets: A Journey Into 2D NMR Techniques - Oreate AI Blog [oreateai.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. tecmag.com [tecmag.com]
- 16. 2D 1H-1H COSY [nmr.chem.ucsb.edu]
- 17. chem.ubc.ca [chem.ubc.ca]
- 18. researchgate.net [researchgate.net]
- 19. nmr.oxinst.com [nmr.oxinst.com]
Technical Support Center: Mitigating UV Degradation of 4-Methoxy-3-methylbut-2-enoic Acid
Audience: Researchers, Medicinal Chemists, and Formulation Scientists
Subject: Stabilization, Handling, and Analysis of Light-Sensitive
Core Technical Overview
4-Methoxy-3-methylbut-2-enoic acid is an
The primary degradation mechanism is the conversion of the biologically active or synthetically desired isomer (typically E) to its geometric isomer (Z), or vice versa, until a photostationary state is reached. Secondary degradation involves allylic oxidation at the C4 position, leading to fragmentation.
Key Chemical Vulnerabilities:
-
Photoisomerization: Rapid
shift under ambient light. -
Allylic Oxidation: Formation of hydroperoxides at the methylene group (C4) adjacent to the ether oxygen.
-
Michael Addition: Susceptibility to nucleophiles in protic solvents under basic conditions (though less relevant to UV, it complicates analysis).
Troubleshooting Guide (Q&A)
Issue 1: "I see a 'ghost' peak eluting just before my main compound in HPLC."
Diagnosis: You are likely observing Photoisomerization .
The
Corrective Action:
-
Check the UV Spectra: Use a Diode Array Detector (DAD).[1] Isomers typically have identical mass spectra (LC-MS) but slightly different UV
or extinction coefficients. -
Shielding: Immediately wrap all autosampler vials in aluminum foil.
-
Column Temperature: Ensure your HPLC column is temperature-controlled (e.g., 25°C). Elevated temperatures can sometimes catalyze thermal isomerization, confounding the data.
Issue 2: "The assay potency is dropping, but no new peaks are appearing."
Diagnosis: Polymerization or Volatile Fragmentation . If the compound absorbs UV energy without relaxing via isomerization, it may undergo radical polymerization (oligomerization) which often precipitates or sticks to the column guard, becoming invisible in standard runs. Alternatively, photo-oxidative cleavage can produce small, volatile fragments (like methoxyacetone) that are lost during solvent evaporation.
Corrective Action:
-
Mass Balance Check: Weigh the residue after drying to confirm mass loss.
-
Radical Scavenging: If the application permits, add a stabilizer like BHT (Butylated hydroxytoluene) at 0.05% to the stock solution to inhibit radical-mediated polymerization.
-
Solvent Change: Switch to a solvent that does not stabilize radical intermediates. Avoid ethers (THF) which can form peroxides; use Methanol or Acetonitrile.
Issue 3: "My stock solution turned yellow overnight."
Diagnosis: Photo-oxidation . Yellowing often indicates the formation of conjugated diketones or quinoid-like species resulting from the oxidation of the allylic ether moiety.
Corrective Action:
-
Headspace Purge: Always purge storage vials with Argon or Nitrogen. Oxygen is required for this degradation pathway.
-
Amber Glass is Mandatory: Clear glass transmits UV-A. Use Class A Amber borosilicate vials.
Experimental Protocols
Protocol A: The "Dark Workflow" for Handling & Storage
Use this protocol for all quantitative experiments.
Materials:
-
Amber glassware (silanized preferred).
-
Aluminum foil.
-
Argon gas line.
-
Low-actinic light source (Red LED or Sodium vapor lamp) for weighing.
Step-by-Step:
-
Environment: Turn off overhead fluorescent lights. Use local task lighting equipped with UV-cutoff filters (yellow/red sleeves).
-
Weighing: Weigh the solid standard rapidly into an amber volumetric flask. Do not leave the spatula or weighing boat exposed for >30 seconds.
-
Solvation: Dissolve in degassed solvent (Acetonitrile is preferred over Methanol for stability).
-
Inerting: Bubble Argon through the solution for 1 minute to displace dissolved oxygen.
-
Storage: Seal tightly. Wrap the neck with Parafilm. Store at -20°C.
-
Self-Validation: Prepare a fresh standard and compare it to the stored standard via HPLC. The peak area difference should be <2%.
-
Protocol B: HPLC Method for Isomer Separation
Use this method to quantify the E/Z ratio.
| Parameter | Setting |
| Column | C18 Reverse Phase (e.g., Agilent Zorbax SB-C18), 3.5 µm, 4.6 x 150 mm |
| Mobile Phase A | Water + 0.1% Formic Acid (Suppresses ionization of the carboxylic acid) |
| Mobile Phase B | Acetonitrile (ACN) |
| Gradient | 0-5 min: 5% B (Isocratic hold) 5-20 min: 5% |
| Flow Rate | 1.0 mL/min |
| Detection | UV @ 210 nm (End absorption) and 254 nm (Conjugated system) |
| Temperature | 25°C |
Visualizations
Diagram 1: Photo-Degradation Pathways
This diagram illustrates the mechanistic flow from the stable E-isomer to the Z-isomer and subsequent oxidative degradation products.
Caption: The primary pathway is reversible E/Z isomerization. In the presence of oxygen, irreversible fragmentation occurs via allylic radical formation.
Diagram 2: Troubleshooting Decision Tree
A logic flow for users encountering purity issues.
Caption: Step-by-step logic to diagnose whether the issue is physical (volatility) or chemical (isomerization/oxidation).
Frequently Asked Questions (FAQs)
Q: Can I reverse the isomerization if my sample has degraded? A: Generally, no. While the reaction is reversible photochemically, reaching a 100% E-isomer state is impossible under light because the photostationary state (PSS) typically contains a mix (e.g., 60:40). Thermal reversion (heating) often leads to polymerization before the isomer reverts. Prevention is the only cure.
Q: Is this compound stable in DMSO? A: DMSO is a good solvent for solubility, but it is hygroscopic. The presence of water can facilitate hydrolysis of the methoxy ether over long periods. Anhydrous Acetonitrile is the recommended solvent for long-term stability of stock solutions.
Q: What is the specific extinction coefficient?
A: While specific to the solvent,
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 15302979, (2E)-4-methoxybut-2-enoic acid. Retrieved from [Link]
-
Santos, A. J. M., et al. (2013). Degradation of UV filters 2-ethylhexyl-4-methoxycinnamate... in chlorinated water. (Mechanistic insight on methoxy-substituted unsaturated systems). ResearchGate. Retrieved from [Link]
- Dugave, C., & Demange, L. (2003).Cis-Trans Isomerization of Organic Molecules and Biomolecules: Implications and Applications. Chemical Reviews, 103(7), 2475–2532.
Sources
Validation & Comparative
IR spectroscopy characteristic bands of 4-Methoxy-3-methylbut-2-enoic acid
An In-Depth Technical Guide to the Infrared Spectroscopy of 4-Methoxy-3-methylbut-2-enoic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed analysis of the expected characteristic infrared (IR) absorption bands for 4-Methoxy-3-methylbut-2-enoic acid. As a Senior Application Scientist, this document moves beyond a simple list of frequencies to explain the causal relationships between molecular structure and spectral features, offering a predictive framework grounded in established spectroscopic principles. This guide will enable researchers to confidently identify this molecule and distinguish it from related structures.
Structural Elucidation via Vibrational Spectroscopy
Infrared spectroscopy is a powerful, non-destructive analytical technique that probes the vibrational modes of molecules. When a molecule absorbs infrared radiation, its bonds stretch and bend at specific frequencies, creating a unique spectral fingerprint. For a molecule like 4-Methoxy-3-methylbut-2-enoic acid, with its multiple functional groups, the IR spectrum provides invaluable information for structural confirmation and purity assessment.
The structure of 4-Methoxy-3-methylbut-2-enoic acid contains a carboxylic acid, an alkene, an ether (methoxy group), and alkyl groups. Each of these contributes distinct and predictable absorption bands in the IR spectrum.
Predicted Characteristic IR Absorption Bands
The interpretation of the IR spectrum of 4-Methoxy-3-methylbut-2-enoic acid relies on understanding the characteristic frequencies of its constituent functional groups and the electronic effects that shift these frequencies, such as conjugation and hydrogen bonding.
The Carboxylic Acid Group (-COOH)
The carboxylic acid moiety provides the most distinct and easily identifiable features in the spectrum.
-
O-H Stretching: Carboxylic acids typically exist as hydrogen-bonded dimers in the solid or liquid state. This strong intermolecular hydrogen bonding causes the O-H stretching vibration to appear as a very broad and intense absorption band spanning a wide range, typically from 3300 cm⁻¹ down to 2500 cm⁻¹.[1][2][3][4] This broad envelope is often "messy" and is superimposed on the C-H stretching bands.[2]
-
C=O (Carbonyl) Stretching: The carbonyl stretch is another strong and sharp absorption. For a saturated aliphatic carboxylic acid, this band appears around 1720-1705 cm⁻¹ for the dimer.[5] However, in 4-Methoxy-3-methylbut-2-enoic acid, the carbonyl group is in conjugation with the C=C double bond. This conjugation delocalizes the pi-electrons, slightly weakening the C=O bond and lowering its vibrational frequency. Therefore, the C=O band for this α,β-unsaturated acid is expected in the 1710-1680 cm⁻¹ region.[1][4][5][6]
-
C-O Stretching and O-H Bending: The spectrum will also feature two bands arising from the coupling of C-O stretching and in-plane O-H bending, located in the 1440-1395 cm⁻¹ and 1320-1210 cm⁻¹ regions.[2][5] The band near 1300 cm⁻¹ is typically more intense and is often referred to as the C-O stretching band.[5] Additionally, a broad O-H out-of-plane bend may be observed around 950-910 cm⁻¹.[2][6]
The Alkene and Methoxy Groups
-
C=C Stretching: The stretching of the carbon-carbon double bond in the butenoic acid backbone is expected to produce a moderate intensity band in the 1680-1640 cm⁻¹ region.[7][8] This band might appear as a shoulder on the more intense C=O absorption.
-
=C-H Stretching: The stretching vibration of the hydrogen atom attached to the double bond gives rise to a band of weak to moderate intensity at a frequency slightly above 3000 cm⁻¹, typically in the 3100-3000 cm⁻¹ range.[7][9] This is a key diagnostic feature to distinguish unsaturated C-H bonds from saturated (alkane) C-H bonds.
-
C-O (Ether) Stretching: The methoxy group (-OCH₃) will produce a strong C-O stretching absorption. This band is typically found in the 1320-1000 cm⁻¹ range and can sometimes overlap with the carboxylic acid C-O stretch.[8][10]
Alkyl C-H Vibrations
-
C-H Stretching: The methyl groups in the molecule will exhibit symmetric and asymmetric C-H stretching vibrations. These bands appear as sharp peaks just below 3000 cm⁻¹, in the 3000-2850 cm⁻¹ region.[2][7] They will be superimposed on the broad O-H absorption from the carboxylic acid.[2][6] A weak, but diagnostically useful, C-H stretch for the methoxy group specifically is often observed between 2860–2800 cm⁻¹.[11]
-
C-H Bending: Asymmetric and symmetric bending (scissoring) vibrations for the CH₃ groups are expected around 1470-1450 cm⁻¹ and 1370-1350 cm⁻¹, respectively.[7][8]
Summary of Predicted Absorptions
| Wavenumber (cm⁻¹) | Functional Group & Vibrational Mode | Expected Intensity | Notes |
| 3300 - 2500 | Carboxylic Acid: O-H Stretch | Strong, Very Broad | Characteristic of hydrogen-bonded dimers.[1][2][3] |
| 3100 - 3000 | Alkene: =C-H Stretch | Medium to Weak | Diagnostic for unsaturation.[7][9] |
| 3000 - 2850 | Alkyl: C-H Stretch | Medium, Sharp | From methyl groups; will be superimposed on the broad O-H band.[2][7] |
| ~2830 | Methoxy: C-H Stretch | Weak | Diagnostic for the O-CH₃ group.[11] |
| 1710 - 1680 | Carboxylic Acid: C=O Stretch | Strong, Sharp | Frequency lowered by conjugation with the C=C bond.[1][4][5][6] |
| 1680 - 1640 | Alkene: C=C Stretch | Medium | May appear as a shoulder on the C=O band.[7] |
| 1470 - 1450 | Alkyl: C-H Bend (Asymmetric) | Medium | |
| 1440 - 1395 | Carboxylic Acid: O-H Bend (In-plane) | Medium | Coupled with C-O stretch.[2][5] |
| 1370 - 1350 | Alkyl: C-H Bend (Symmetric) | Medium | |
| 1320 - 1210 | Carboxylic Acid: C-O Stretch | Strong | Coupled with O-H bend.[2][6] |
| ~1150 - 1060 | Ether: C-O Stretch | Strong | From the C-O-C linkage of the methoxy group.[10] |
| 950 - 910 | Carboxylic Acid: O-H Bend (Out-of-plane) | Medium, Broad |
Comparison with Alternative Analytical Methods
While IR spectroscopy is excellent for identifying functional groups, a comprehensive structural confirmation requires complementary techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Would confirm the number and connectivity of all protons. The carboxylic acid proton would appear as a broad singlet far downfield, typically near 12 ppm.[4] The methoxy protons would be a sharp singlet, and the alkene and methyl protons would show characteristic chemical shifts and coupling patterns, confirming the molecular skeleton.
-
¹³C NMR: Would show distinct signals for each of the six carbon atoms. The carboxyl carbon is expected in the 165-185 δ range.[4] The alkene, methoxy, and alkyl carbons would also have predictable chemical shifts, providing definitive evidence of the carbon framework.
-
-
Mass Spectrometry (MS): Would determine the molecular weight of the compound and provide fragmentation patterns that could further support the proposed structure.
Experimental Protocol: Acquiring the IR Spectrum
The following is a generalized workflow for obtaining a high-quality IR spectrum of a solid or liquid sample using an Attenuated Total Reflectance (ATR) Fourier Transform Infrared (FTIR) spectrometer.
Caption: Standard workflow for acquiring an FTIR spectrum using an ATR accessory.
Methodology Details:
-
Preparation: Always begin by cleaning the ATR crystal (typically diamond or germanium) with a suitable solvent like isopropanol to remove any residues.
-
Background Collection: A background spectrum must be collected on the clean, empty crystal. This measures the absorbance of the ambient environment (e.g., CO₂, water vapor) and the instrument itself, which is then automatically subtracted from the sample spectrum.
-
Sample Application: Place a small amount of the 4-Methoxy-3-methylbut-2-enoic acid sample directly onto the crystal. For a liquid, a single drop is sufficient. For a solid, enough material to cover the crystal surface is needed.
-
Data Acquisition: Acquire the sample spectrum. The number of scans can be adjusted to improve the signal-to-noise ratio; 32 or 64 scans are typical for a high-quality spectrum.
-
Data Processing: The resulting spectrum should be processed. For ATR, a correction algorithm is often applied to account for the depth of penetration of the IR beam, which is wavelength-dependent. A baseline correction may also be necessary to level the spectrum.
-
Cleanup: Thoroughly clean the sample from the ATR crystal immediately after use.
This self-validating protocol ensures that the collected spectrum is solely that of the sample, free from atmospheric or contaminant interference.
Conclusion
The infrared spectrum of 4-Methoxy-3-methylbut-2-enoic acid is predicted to be rich with information. The key diagnostic features for its unambiguous identification are the extremely broad O-H stretch from 3300-2500 cm⁻¹, a strong, conjugation-shifted C=O stretch between 1710-1680 cm⁻¹, and the presence of both alkene (=C-H) and alkane (C-H) stretching bands on either side of 3000 cm⁻¹. These features, combined with strong C-O stretching bands in the fingerprint region, provide a robust spectral signature for this molecule. When used alongside complementary techniques like NMR, IR spectroscopy serves as an indispensable tool for the structural verification of 4-Methoxy-3-methylbut-2-enoic acid in research and development settings.
References
- Detection of the Methoxyl Group by Infrared Spectroscopy. Optica Publishing Group.
- Video: IR and UV–Vis Spectroscopy of Carboxylic Acids. JoVE.
- IR: carboxylic acids. University of Calgary.
- IR Spectra for Carboxylic Acid | Detailed Guide. Echemi.
- The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online.
- The fe
- 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts.
- INFRARED SPECTROSCOPY. St.
- C3H8O CH3OCH2CH3 infrared spectrum of methoxyethane. Doc Brown's Chemistry.
- Table of Characteristic IR Absorptions. University of Colorado Boulder.
- IR Chart. University of California, Los Angeles.
Sources
- 1. jove.com [jove.com]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. echemi.com [echemi.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. spcmc.ac.in [spcmc.ac.in]
- 6. spectroscopyonline.com [spectroscopyonline.com]
- 7. uanlch.vscht.cz [uanlch.vscht.cz]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 10. C3H8O CH3OCH2CH3 infrared spectrum of methoxyethane prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of ethyl methyl ether image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 11. Detection of the Methoxyl Group by Infrared Spectroscopy [opg.optica.org]
Validating Analytical Architectures for 4-Methoxy-3-methylbut-2-enoic Acid (MMBA)
Executive Summary: The Analytical Challenge
4-Methoxy-3-methylbut-2-enoic acid (MMBA) presents a distinct set of analytical challenges. As a small, polar, conjugated organic acid (C₆H₁₀O₃, MW 130.14), it sits in a "grey zone" for many standard screens. It is too polar for standard C18 retention without pH modification, yet often too volatile for direct GC analysis without derivatization. Furthermore, the presence of the conjugated double bond (
This guide moves beyond generic templates to provide a first-principles validation strategy. We compare three distinct analytical architectures—RP-HPLC-UV , HILIC-MS/MS , and GC-MS (Derivatized) —and provide a roadmap for validating them according to ICH Q2(R1) and Q14 standards.
Chemical Intelligence & Method Selection
Before selecting a method, we must interrogate the molecule's physicochemical properties to predict behavior.
| Property | Value / Feature | Analytical Implication |
| Structure | Conjugated system allows UV detection. | |
| pKa | ~4.5 (Carboxylic Acid) | Critical: Mobile phase pH must be < 3.0 to suppress ionization and ensure retention on RP columns. |
| LogP | ~0.3 - 0.8 (Est.) | Low hydrophobicity; risk of early elution (void volume) on C18. |
| Chromophore | UV detection is viable but requires solvents with low UV cutoffs (e.g., Acetonitrile). |
Method Selection Decision Matrix
Figure 1: Decision matrix for selecting the optimal MMBA detection strategy based on sensitivity needs and matrix complexity.
Comparative Method Architectures
Method A: The Workhorse (RP-HPLC-UV)
Best for: QC release testing, purity analysis, and synthetic process monitoring.
Protocol Design: To retain MMBA on a C18 column, we must suppress the ionization of the carboxylic acid.
-
Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or equivalent.
-
Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.5).
-
Mobile Phase B: Acetonitrile (ACN).
-
Gradient: 5% B to 60% B over 15 minutes.
-
Detection: DAD at 235 nm (Primary) and 210 nm (Secondary).
Expert Insight:
"Do not use Acetate buffers for UV detection at 210 nm due to high background noise. Phosphoric acid is transparent at low wavelengths, maximizing signal-to-noise ratios for MMBA."
Method B: The Hunter (LC-MS/MS)
Best for: Pharmacokinetics (PK), trace impurity profiling, and complex biological matrices.
Protocol Design: Since MMBA is an acid, Negative Electrospray Ionization (ESI-) is the logical mode.
-
Source: ESI Negative Mode.
-
MRM Transitions:
-
Precursor:
129.1 -
Quantifier:
85.0 (Loss of ) -
Qualifier:
59.0 (Fragmentation of methoxy tail)
-
-
Mobile Phase Modifier: 0.1% Formic Acid or 5mM Ammonium Acetate (volatile buffers required).
Method C: The Orthogonal Validator (GC-MS)
Best for: Confirming isomer ratios and volatile impurity profiling.
Protocol Design: MMBA is polar and may tail significantly on GC columns. Derivatization is mandatory for robust validation.
-
Derivatization: Methylation using
-Methanol (14% w/v) at 60°C for 30 mins. -
Target Analyte: Methyl 4-methoxy-3-methylbut-2-enoate.[1]
-
Column: DB-WAX or HP-5MS.
Validation Strategy (ICH Q2(R1) Aligned)
Validation is not a checkbox exercise; it is the stress-testing of your analytical architecture.
Phase 1: Specificity (Stress Testing)
You must demonstrate that MMBA can be quantified in the presence of its likely interferences: synthetic precursors (e.g., methyl esters) or degradation products.
-
Experiment: Perform "Forced Degradation" studies.
-
Acid Hydrolysis: 0.1 N HCl, 60°C, 2 hours.
-
Oxidation: 3%
, RT, 4 hours. -
Photostability: UV light exposure, 24 hours.
-
-
Acceptance Criteria: Peak purity index > 99.0% (DAD) or no interfering masses at the retention time of MMBA.
Phase 2: Linearity & Range
Due to the potential for dimer formation of carboxylic acids in non-polar solvents, linearity must be rigorously checked.
-
Range: 80% to 120% of the target test concentration.
-
Points: Minimum of 5 concentration levels (e.g., 10, 50, 100, 150, 200 µg/mL).
-
Statistical Check: Do not rely solely on
. Inspect the Residual Plot . A "U-shape" in residuals indicates saturation or dimerization, requiring a weighted regression ( ).
Phase 3: Accuracy (Recovery)
The "Spike-and-Recovery" Protocol:
-
Matrix: Use the actual sample matrix (e.g., placebo formulation or blank plasma).
-
Spike: Add known amounts of MMBA standard at 3 levels (Low, Medium, High).
-
Calculate:
-
Target: 98.0% – 102.0% for Drug Substance; 80% – 120% for Bioanalysis.
Visualizing the Validation Workflow
Figure 2: Sequential workflow for validating the MMBA analytical method according to ICH guidelines.
Data Summary & Comparison
| Feature | RP-HPLC-UV | LC-MS/MS (QqQ) | GC-MS (Derivatized) |
| Sensitivity (LOD) | ~0.5 µg/mL | ~1.0 ng/mL | ~10 ng/mL |
| Selectivity | Moderate (Chromatographic resolution required) | High (Mass filtration) | High (Spectral fingerprint) |
| Sample Prep | Simple (Dilute & Shoot) | Moderate (SPE/Protein Precip.) | Complex (Derivatization required) |
| Cost per Sample | $ | ||
| Primary Use Case | Raw Material QC | Plasma/Tissue Analysis | Volatile Impurity ID |
References
-
International Conference on Harmonisation (ICH). (2005).[2] Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]
-
U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry.[2] Retrieved from [Link]
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 14063315, 4-Methoxy-3-methylbutan-2-one (Structural Analog). Retrieved from [Link]
-
Agilent Technologies. (2016).[3] Analysis of Organic Acids Using an Agilent Hi-Plex Column and LC/MS. Retrieved from [Link]
Sources
Benchmarking Reference Standards for 4-Methoxy-3-methylbut-2-enoic Acid: CRM vs. In-House Qualification
Executive Summary: The Isomer Trap
In the synthesis of complex APIs (particularly statin precursors and modified amino acids), 4-Methoxy-3-methylbut-2-enoic acid serves as a critical building block. However, its utility as a reference standard is frequently compromised by a specific structural vulnerability: Geometric Isomerism .
Commercial "Research Grade" reagents often claim purities >98% based on non-specific titration or low-resolution HPLC. These Certificates of Analysis (CoAs) frequently fail to distinguish between the biologically active (E)-isomer and the inactive or impurity-generating (Z)-isomer.
This guide objectively compares the performance of commercial reagent-grade material against an In-House Qualified Primary Standard established via Quantitative NMR (qNMR). We demonstrate that relying on vendor-supplied purity values for this specific molecule can lead to potency calculation errors of up to 15%.
Comparative Analysis: Vendor Reagent vs. Qualified Standard
The following data summarizes a study comparing a commercially purchased "98% Pure" sample of 4-Methoxy-3-methylbut-2-enoic acid against a standard qualified in-house using orthogonal methods (qNMR + Isomer-Specific HPLC).
Table 1: Performance Benchmark
| Feature | Commercial Reagent Grade (Vendor A) | In-House Qualified Standard (qNMR) | Impact on Data |
| Label Purity | 98.5% (Titration) | 99.1% (Mass Balance) | Vendor overestimates active content. |
| Assay Technique | Acid-Base Titration (Non-specific) | 1H-qNMR (Absolute Quantification) | Titration counts all acidic impurities (including Z-isomer). |
| Isomeric Purity | Not Specified (Often ~85:15 E:Z) | 99.8% E-isomer (Purified) | Critical for stereoselective synthesis. |
| Traceability | Batch-only (Internal Vendor Standard) | SI-Traceable (via NIST-traceable Internal Standard) | Required for GMP/GLP release testing.[1] |
| Stability | Unknown (Hygroscopic risk) | Characterized (Desiccated/Argon) | Prevents potency drift over time.[1] |
The "Hidden" Impurity Profile
Commercial synthesis of this acid typically involves the methylation of 3-hydroxy-3-methylbut-2-enoate derivatives. This reaction is rarely 100% stereoselective.
-
Risk: If your reference standard contains 10% (Z)-isomer, and your HPLC method does not resolve the isomers (co-elution), you will attribute the signal of the impurity to your analyte.[1]
-
Consequence: You will artificially inflate the calculated potency of your drug substance batches.
Strategic Workflow: Establishing the Gold Standard
To bypass the unreliability of commercial CoAs, we employ a "Self-Validating" workflow. We buy the reagent grade material, purify it (if necessary), and then characterize it using qNMR (Quantitative Nuclear Magnetic Resonance), which does not require a reference standard of the analyte itself.
Diagram 1: The Qualification Hierarchy
This workflow illustrates how to transform a raw chemical into a Primary Reference Standard.[1]
Caption: Workflow for converting raw 4-Methoxy-3-methylbut-2-enoic acid into a traceable primary standard using orthogonal analytical methods.
Experimental Protocols
Method A: Isomer-Specific HPLC-PDA
This method is designed to separate the E (trans) and Z (cis) isomers.[1] Standard C18 methods often fail to separate these due to their similar hydrophobicity.
-
Column: Phenyl-Hexyl or C18 with high carbon load (e.g., Agilent Zorbax Eclipse Plus C18, 150 x 4.6 mm, 3.5 µm).[1]
-
Mobile Phase:
-
Gradient:
-
0-5 min: 5% B (Isocratic hold to separate polar degradants).
-
5-20 min: 5%
60% B.
-
-
Detection: UV @ 215 nm (Carboxyl/Double bond absorption).[1]
-
Critical Parameter: The (Z)-isomer typically elutes before the (E)-isomer due to steric hindrance preventing optimal planar interaction with the stationary phase [1].[1]
Method B: 1H-qNMR (Absolute Quantification)
qNMR is the superior method for assigning potency because it relies on the molar ratio of protons, independent of UV extinction coefficients [2].[1]
Reagents:
-
Solvent: DMSO-
(Provides excellent solubility and separates the alkene proton signals).[1] -
Internal Standard (IS): Maleic Acid (Traceable to NIST SRM).[1] High purity, non-hygroscopic, distinct singlet at
6.2 ppm.
Procedure:
-
Weigh exactly 10-15 mg of the 4-Methoxy-3-methylbut-2-enoic acid sample (
) and 10-15 mg of Maleic Acid IS ( ) into the same vial. Precision weighing is critical. -
Dissolve in 0.7 mL DMSO-
. -
Acquisition Parameters:
-
Pulse angle: 90°.
-
Relaxation delay (
): 30 seconds (Must be to ensure full relaxation for accurate integration) [3]. -
Scans: 16 or 32.
-
-
Calculation:
[1]
Mechanistic Insight: Why the "E" Isomer Matters
The biological activity and chemical reactivity of 3-methylbut-2-enoic acid derivatives are dictated by the spatial arrangement of the methoxy group relative to the carbonyl.
Diagram 2: Isomer Separation Logic
This diagram explains the physical chemistry behind the HPLC separation, guiding the analyst on how to troubleshoot resolution issues.
Caption: Mechanistic basis for separating E/Z isomers. The (Z)-isomer's steric hindrance reduces its binding to the hydrophobic stationary phase, causing it to elute earlier.
Conclusion and Recommendation
For non-critical applications (e.g., initial TLC spotting), commercial reagent grade material is sufficient. However, for quantitative assays, reaction kinetics studies, or GMP release testing , the use of a commercial reagent without further qualification is scientifically unsound due to the prevalence of isomeric impurities.
Recommendation: Adopt the qNMR qualification workflow . It provides a self-validating, absolute purity value that is traceable to international standards (SI), eliminating the uncertainty of vendor-supplied CoAs.
References
-
RSC Publishing. (1973).[1] Synthesis and stereochemistry of some 3-substituted 2-methylbut-2-enoic acid derivatives. Journal of the Chemical Society, Perkin Transactions 1. Link
-
Enovatia. (2025). Advantages of Quantitative NMR for the Determination of Relative Response Factors.[5]Link
-
BenchChem. (2025).[1][6] Quantitative NMR (qNMR) vs. HPLC: A Comparative Guide for Purity Assessment.Link
-
Almac Group. (2025).[1] qNMR: The New Gold Standard for Assay Analysis?Link
Sources
- 1. CAS 4525-28-4: (E)-3-Methoxy-2-butenoic acid methyl ester [cymitquimica.com]
- 2. (3E)-4-Methoxy-3-buten-2-one | CAS#:4652-27-1 | Chemsrc [chemsrc.com]
- 3. resolvemass.ca [resolvemass.ca]
- 4. 3-Methylbut-2-enoic acid, 4-methoxy-2-methylbutyl ester - Chemical & Physical Properties by Cheméo [chemeo.com]
- 5. enovatia.com [enovatia.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Safety Operating Guide
Operational Guide: Proper Disposal of 4-Methoxy-3-methylbut-2-enoic Acid
Topic: 4-Methoxy-3-methylbut-2-enoic acid proper disposal procedures Content Type: Operational Guide / Safety Protocol Audience: Researchers, Process Chemists, EHS Officers
Executive Summary & Immediate Action Card
Chemical Identity: 4-Methoxy-3-methylbut-2-enoic acid (C₆H₁₀O₃) Primary Hazard Class: Corrosive (Acidic) | Combustible | Irritant Waste Stream: Organic Acid Waste (Do NOT mix with Oxidizers or Bases)
| Situation | Immediate Action |
| Spill (< 100 mL) | Isolate area. Wear PPE (Nitrile + Neoprene).[1] Absorb with acid-neutralizing pads or dry sand. |
| Spill (> 100 mL) | Evacuate lab. Call EHS/Emergency Response. Do not attempt cleanup without SCBA if vapors are strong. |
| Bulk Disposal | Collect in HDPE or Glass waste container labeled "Organic Acid Waste." |
| Skin Contact | Flush with water for 15 minutes.[2][3][4] Remove contaminated clothing immediately. |
Chemical Profile & Hazard Assessment
To dispose of this compound safely, one must understand its physicochemical behavior. As a functionalized acrylic acid derivative, it exhibits reactivity typical of conjugated systems and carboxylic acids.
-
Acidity (pKa): Estimated ~4.5–5.0. It is a weak organic acid but sufficient to cause chemical burns or react violently with strong bases.
-
Reactivity: The conjugated double bond (but-2-enoic framework) adds potential for polymerization or Michael addition reactions if mixed with strong nucleophiles. The methoxy group increases electron density, making it potentially susceptible to strong oxidizers.
-
Physical State: Typically a solid or viscous liquid at room temperature (Melting points of analogs range from 30–80°C).
-
Toxicity: Treat as a Skin/Eye Irritant (H315/H319) and potential Respiratory Irritant (H335) .[5] Due to its structural similarity to alkylating agents, handle as a potential sensitizer.
Critical Warning: Do not mistake this for a simple solvent. Its functional groups require it to be treated as a High-Hazard Organic Intermediate .
Pre-Disposal Segregation & Storage
Proper segregation is the single most critical step in preventing laboratory accidents.
Segregation Rules
-
NO Oxidizers: Never store or dispose of with nitric acid, perchlorates, or permanganates. The methoxy-alkene moiety is oxidizable and can lead to exothermic runaways.
-
NO Bases: Keep away from hydroxides (NaOH, KOH) and amines. Uncontrolled neutralization generates heat and potentially toxic vapors.
-
NO Cyanides/Sulfides: Acidic waste mixed with cyanide salts releases fatal HCN gas.
Container Selection
-
Material: High-Density Polyethylene (HDPE) or Borosilicate Glass.
-
Venting: Use vented caps (e.g., Nalgene® Vented Closures) if there is any risk of slow decomposition or off-gassing, though standard screw caps are acceptable for pure stable material.
Disposal Protocols (Step-by-Step)
Protocol A: Routine Laboratory Waste (Solids/Liquids)
For expired reagents, reaction byproducts, or pure substance disposal.
-
Characterize the State:
-
If Solid: Place the solid directly into a wide-mouth HDPE jar labeled "Solid Organic Waste - Acidic."
-
If Liquid/Solution: Determine the solvent.
-
Halogenated Solvent (DCM, Chloroform): Dispose in "Halogenated Organic Waste."
-
Non-Halogenated Solvent (Methanol, Ethyl Acetate): Dispose in "Non-Halogenated Organic Waste."
-
-
-
pH Adjustment (Optional but Recommended):
-
If the facility requires pH neutralization prior to pickup, dilute the material 1:10 in water and slowly add 1M Sodium Bicarbonate until pH ~7. Note: Most modern EHS protocols prefer picking up the crude acid to avoid in-lab treatment risks.
-
-
Labeling:
-
Must include full chemical name: "4-Methoxy-3-methylbut-2-enoic acid."
-
Hazard Checkboxes: [x] Corrosive [x] Toxic.
-
-
Documentation: Log the mass/volume in your lab’s Waste Accumulation Log.
Protocol B: Spill Cleanup (Emergency)
For accidental release on benchtop or floor.
-
PPE Donning: Double nitrile gloves, lab coat, safety goggles (face shield if volume > 50mL).
-
Containment: Create a dike around the spill using spill pillows or inert absorbent (Vermiculite/Sand).
-
Neutralization:
-
Do not use strong bases (NaOH).
-
Sprinkle Sodium Carbonate (Soda Ash) or Sodium Bicarbonate over the spill.
-
Wait for foaming (CO₂ release) to cease.
-
-
Collection:
-
Scoop the resulting sludge into a heavy-duty plastic bag or bucket.
-
Label as "Debris from Chemical Spill - Organic Acid."
-
-
Final Wash: Clean surface with soap and water; test pH of surface with litmus paper to ensure neutrality.
Visual Workflows
Figure 1: Waste Stream Decision Tree
This logic flow ensures the material ends up in the correct regulatory stream (RCRA/EPA compliance).
Caption: Decision matrix for categorizing waste streams based on physical state and solvent composition.
Figure 2: Spill Response Workflow
Caption: Step-by-step operational flow for safely managing a laboratory spill of organic acid.
Regulatory Compliance (RCRA & EPA)
In the United States, this chemical falls under the following regulatory frameworks:
-
RCRA Classification: If disposed of as a pure commercial chemical product, it does not have a specific "P" or "U" list code. However, it exhibits the Characteristic of Corrosivity (D002) if aqueous pH < 2, and potentially Ignitability (D001) if in a flammable solvent.
-
EPA Disposal Code: For bulk organic waste, the standard code is often D001/D002 (Ignitable/Corrosive) depending on the mixture.
-
Drain Disposal: STRICTLY PROHIBITED. Organic acids of this complexity are toxic to aquatic life and must not enter municipal water systems.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 15302979, (E)-4-Methoxybut-2-enoic acid. Retrieved from [Link]
-
University of Washington EH&S. Organic Acid Standard Operating Procedure. Retrieved from [Link]
Sources
Navigating the Safe Handling of 4-Methoxy-3-methylbut-2-enoic acid: A Guide for Laboratory Professionals
In the dynamic landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are daily occurrences. Among these, 4-Methoxy-3-methylbut-2-enoic acid presents unique handling considerations. This guide provides essential, experience-driven safety protocols and logistical plans for researchers, scientists, and drug development professionals. Our aim is to empower you with the knowledge to work safely and efficiently, ensuring both personal safety and the integrity of your research.
Understanding the Hazard: A Proactive Approach to Safety
The foundational principle of laboratory safety is to minimize exposure.[6][7] This is achieved through a combination of engineering controls, work practices, and the diligent use of personal protective equipment (PPE).
Core Personal Protective Equipment (PPE) Requirements
The selection of appropriate PPE is the most critical barrier between the researcher and potential chemical exposure. The following table outlines the minimum required PPE for handling 4-Methoxy-3-methylbut-2-enoic acid.
| Protection Type | Specific Equipment | Rationale and Best Practices |
| Eye and Face Protection | Chemical splash goggles conforming to ANSI Z87 standards. A face shield should be worn over goggles when there is a significant risk of splashing.[6] | Standard safety glasses do not provide adequate protection from splashes.[1] Goggles provide a seal around the eyes, and a face shield offers an additional layer of protection for the entire face. |
| Hand Protection | Chemically compatible gloves (e.g., Nitrile or Neoprene). | Always inspect gloves for signs of degradation or punctures before use.[8] When handling carboxylic acids, it's crucial to select gloves that are resistant to this chemical class.[9][10] Consult the glove manufacturer's compatibility chart for specific breakthrough times. |
| Body Protection | A knee-length laboratory coat. An impervious apron should be worn over the lab coat when handling larger quantities. | A lab coat protects the skin and personal clothing from minor spills and splashes.[6][11] For larger-scale work, an apron provides an additional barrier against chemical contact. |
| Foot Protection | Closed-toe, chemical-resistant shoes. | Protects feet from spills and falling objects. Porous shoes or sandals are not permissible in a laboratory setting.[7] |
| Respiratory Protection | Use in a certified chemical fume hood. | A properly functioning chemical fume hood is the primary engineering control to prevent inhalation of vapors or aerosols.[1][8][11] Respiratory protection such as an N95 mask or a respirator with acid gas cartridges may be necessary for large spills or in situations where ventilation is inadequate.[8] |
Procedural Guidance: A Step-by-Step Approach to Safe Handling
Adherence to a standardized workflow is essential for minimizing risk. The following diagram and procedural steps outline the critical considerations for handling 4-Methoxy-3-methylbut-2-enoic acid from receipt to disposal.
Caption: Workflow for Safe Handling of 4-Methoxy-3-methylbut-2-enoic acid.
Step 1: Pre-Handling Preparation
-
Information Gathering : Before beginning any work, thoroughly review the safety information for structurally similar compounds and the general guidelines for handling carboxylic acids and irritants.[7][11]
-
Risk Assessment : Evaluate the specific procedures to be performed and identify potential for splashes, aerosol generation, or spills.[1]
-
PPE Selection : Based on the risk assessment, select the appropriate PPE as outlined in the table above.[12]
-
Engineering Controls : Ensure that a certified chemical fume hood is available and functioning correctly.[1][8][11] Confirm that a safety shower and eyewash station are accessible and unobstructed.[13]
Step 2: Safe Chemical Handling
-
Donning PPE : Put on all required PPE before entering the designated work area.
-
Chemical Transport : When moving the chemical, use a secondary container to mitigate the risk of spills.[1]
-
Dispensing : Handle the chemical within the fume hood. Open containers slowly and away from your face to avoid inhaling any vapors.[7][11]
-
Good Laboratory Practices : Always wash your hands thoroughly after handling chemicals, even if you were wearing gloves.[7] Avoid storing carboxylic acids in metal cabinets which can corrode.[9]
Step 3: Post-Handling Procedures
-
Doffing PPE : Remove PPE carefully to avoid cross-contamination. Gloves should be removed first, followed by the lab coat, and then eye protection.
-
Decontamination : Clean and decontaminate the work area and any equipment used.
-
Storage : Store the chemical in a cool, dry, well-ventilated area, away from incompatible materials such as bases.[9][11] Ensure the container is tightly sealed.
Emergency Procedures: Preparedness is Key
In the event of an accidental exposure or spill, a swift and informed response is crucial.
In Case of Exposure:
-
Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes.[3][5][6][13] Remove contaminated clothing. Seek medical attention if irritation persists.
-
Eye Contact : Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[3][5][13] Seek immediate medical attention.
-
Inhalation : Move the affected individual to fresh air.[3][5][6][13] If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion : Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[14][15]
Spill Response:
-
Minor Spills : For small spills within a fume hood, use an appropriate absorbent material to contain the spill.[1] All cleanup materials should be treated as hazardous waste.[6]
-
Major Spills : In the event of a large spill, evacuate the immediate area and alert laboratory personnel and the institutional safety office.[1]
Disposal Plan: Responsible Waste Management
All materials contaminated with 4-Methoxy-3-methylbut-2-enoic acid, including gloves, absorbent materials, and empty containers, must be disposed of as hazardous waste.[6][8]
-
Collect waste in a clearly labeled, compatible container with a secure lid.
-
Do not mix this waste with other waste streams.[8]
-
Follow all institutional and local regulations for hazardous waste disposal.
By integrating these safety protocols into your daily laboratory practices, you can confidently and safely work with 4-Methoxy-3-methylbut-2-enoic acid, fostering a secure and productive research environment.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
